molecular formula C7H6BNO4 B058327 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 118803-40-0

6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B058327
CAS No.: 118803-40-0
M. Wt: 178.94 g/mol
InChI Key: GFFKBQCIGADRSN-UHFFFAOYSA-N
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Description

6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a structurally unique, nitro-functionalized benzoxaborole compound of significant interest in medicinal chemistry and biochemical research. Its core value lies in the synergistic combination of the boronic acid moiety, which can form reversible covalent bonds with nucleophilic residues like serine in enzyme active sites, and the strong electron-withdrawing nitro group. This structure makes it a valuable precursor and key intermediate in the synthesis of more complex boronic acid-based protease inhibitors, particularly targeting serine proteases. Researchers utilize this compound to develop novel enzyme inhibitors, probe enzyme mechanisms, and as a building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl systems. The presence of the nitro group offers a handle for further synthetic modification, allowing for the fine-tuning of electronic properties and binding affinity in drug discovery programs. This reagent is specifically designed for the development of potential therapeutic agents for conditions where protease activity is dysregulated. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-hydroxy-6-nitro-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFKBQCIGADRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396782
Record name 6-Nitro-2,1-benzoxaborol-1(3H)-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118803-40-0
Record name 6-Nitro-2,1-benzoxaborol-1(3H)-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxymethyl)-5-nitrobenzeneboronic acid dehydrate
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Nitrobenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 6-Nitrobenzo[c]oxaborol-1(3H)-ol, a heterocyclic boron-containing compound of interest in medicinal chemistry. This document details its physicochemical characteristics, synthesis, and biological mechanism of action, presenting data in a structured format to support research and development efforts.

Physicochemical Properties

6-Nitrobenzo[c]oxaborol-1(3H)-ol belongs to the benzoxaborole class of compounds, which are recognized for their unique biological activities.[1] The physicochemical properties of this specific nitro-substituted analog are crucial for its handling, formulation, and biological activity.

Identity and Structure

The chemical identity and structural details of 6-Nitrobenzo[c]oxaborol-1(3H)-ol are summarized in the table below.

PropertyValue
CAS Number 118803-40-0
Molecular Formula C₇H₆BNO₄
Molecular Weight 178.94 g/mol
IUPAC Name 6-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol
Synonyms 2-Hydroxymethyl-5-nitrobenzeneboronic acid hemiester[2]
Quantitative Physicochemical Data

The following table summarizes the available quantitative data for the key physicochemical properties of 6-Nitrobenzo[c]oxaborol-1(3H)-ol.

PropertyValueRemarks
Melting Point 176-182 °CExperimental value.
pKa ~6.5 (Estimated)Estimated based on Hammett analysis of substituted benzoxaboroles. The nitro group is strongly electron-withdrawing, which is expected to decrease the pKa relative to the parent benzoxaborole (pKa ≈ 7.3).
Aqueous Solubility LowWhile a specific value is not available, benzoxaboroles are generally characterized by low water solubility.
LogP -0.1875Calculated value.[2]

Experimental Protocols

Synthesis of 6-Nitrobenzo[c]oxaborol-1(3H)-ol

The synthesis of 6-Nitrobenzo[c]oxaborol-1(3H)-ol can be achieved through the nitration of the parent benzoxaborole. The following is a representative protocol adapted from the synthesis of a similar compound, 3,3-dimethyl-6-nitrobenzo[c][3][4]oxaborol-1(3H)-ol.[5]

Materials:

  • Benzo[c]oxaborol-1(3H)-ol

  • Fuming nitric acid (100%)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Ethyl acetate (EtOAc)

  • 1M Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Ice

Procedure:

  • Dissolution: Dissolve Benzo[c]oxaborol-1(3H)-ol in carbon tetrachloride in a flask equipped with a stirrer and a dropping funnel.

  • Cooling: Cool the solution to -40°C in a suitable cooling bath.

  • Nitration: Add 100% fuming nitric acid dropwise to the cooled solution, ensuring the temperature is maintained below -40°C throughout the addition.

  • Reaction: Stir the reaction mixture at -40°C for approximately 20 minutes.

  • Quenching: Pour the reaction mixture into a beaker containing crushed ice and stir for 10 minutes at room temperature to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Neutralization: Wash the organic layer with 1M aqueous NaOH to neutralize any remaining acid, followed by a wash with water until the aqueous layer is neutral.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Triturate the crude product with hexane to obtain pure 6-Nitrobenzo[c]oxaborol-1(3H)-ol.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The primary mechanism of action of many benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS). The following is a representative protocol for an in vitro assay to determine the inhibitory activity of 6-Nitrobenzo[c]oxaborol-1(3H)-ol against LeuRS, based on the measurement of radiolabeled leucine incorporation into tRNA.

Materials:

  • Purified recombinant leucyl-tRNA synthetase (LeuRS)

  • Total tRNA

  • L-[¹⁴C]-leucine

  • ATP (Adenosine triphosphate)

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • KCl

  • DTT (Dithiothreitol)

  • Inorganic pyrophosphatase

  • 6-Nitrobenzo[c]oxaborol-1(3H)-ol (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, DTT, ATP, inorganic pyrophosphatase, total tRNA, and L-[¹⁴C]-leucine.

  • Inhibitor Addition: Add varying concentrations of 6-Nitrobenzo[c]oxaborol-1(3H)-ol (or DMSO for the control) to the reaction mixture.

  • Enzyme Addition and Incubation: Initiate the reaction by adding the purified LeuRS enzyme. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Precipitation: Stop the reaction by adding ice-cold TCA. This will precipitate the tRNA and any attached [¹⁴C]-leucine.

  • Filtration: Filter the precipitated material through glass fiber filters.

  • Washing: Wash the filters with cold TCA to remove any unincorporated [¹⁴C]-leucine.

  • Scintillation Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of 6-Nitrobenzo[c]oxaborol-1(3H)-ol that inhibits 50% of the LeuRS activity (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Signaling Pathway

Benzoxaboroles, including 6-Nitrobenzo[c]oxaborol-1(3H)-ol, exert their biological effects primarily through the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[6]

Inhibition of Leucyl-tRNA Synthetase

LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu). This process, known as aminoacylation, is a critical step in the translation of genetic information into proteins.[7] Benzoxaboroles act by forming a stable adduct with the terminal adenosine of the tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA prevents its release and subsequent participation in protein synthesis, ultimately leading to cell growth inhibition.[1]

LeuRS_Inhibition Leu Leucine Aminoacylation Aminoacylation Leu->Aminoacylation ATP ATP ATP->Aminoacylation LeuRS Leucyl-tRNA Synthetase (LeuRS) LeuRS->Aminoacylation Adduct tRNA-Adduct Complex LeuRS->Adduct tRNA_Leu tRNA-Leu tRNA_Leu->Aminoacylation tRNA_Leu->Adduct Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Charged tRNA-Leu Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Nitrobenzoxaborol 6-Nitrobenzo[c]oxaborol-1(3H)-ol Nitrobenzoxaborol->Adduct Adduct->Aminoacylation Inhibition

Caption: Mechanism of LeuRS inhibition by 6-Nitrobenzo[c]oxaborol-1(3H)-ol.

Experimental and Drug Discovery Workflows

The development of novel therapeutic agents like 6-Nitrobenzo[c]oxaborol-1(3H)-ol typically follows a structured workflow from initial synthesis to biological evaluation.

General Synthesis Workflow

The chemical synthesis of 6-Nitrobenzo[c]oxaborol-1(3H)-ol involves a straightforward chemical transformation.

Synthesis_Workflow Start Starting Material: Benzo[c]oxaborol-1(3H)-ol Nitration Nitration (Fuming HNO3, -40°C) Start->Nitration Workup Aqueous Workup & Extraction Nitration->Workup Purification Purification (Trituration with Hexane) Workup->Purification Final Final Product: 6-Nitrobenzo[c]oxaborol-1(3H)-ol Purification->Final Drug_Discovery_Workflow Synthesis Compound Synthesis InVitro_Enzyme In Vitro Enzymatic Assay (LeuRS Inhibition) Synthesis->InVitro_Enzyme InVitro_Cell In Vitro Cellular Assay (e.g., Antimalarial Activity) InVitro_Enzyme->InVitro_Cell SAR Structure-Activity Relationship (SAR) Studies InVitro_Cell->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Efficacy Studies (e.g., Murine Models) Lead_Opt->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Clinical Clinical Development Tox->Clinical

References

The Dawn of a New Antibacterial Era: A Technical Guide to Boron-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. Boron-based compounds have emerged as a promising new frontier in the development of antibacterials and antifungals. Their unique ability to form reversible covalent bonds with biological targets offers distinct advantages in enzyme inhibition. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical data of key boron-based antibacterials, including those targeting leucyl-tRNA synthetase and β-lactamases. This document is intended for researchers, scientists, and drug development professionals.

Key Boron-Based Antibacterials and Their Mechanisms of Action

The versatility of the boron atom has been harnessed to create a new generation of inhibitors targeting essential bacterial enzymes. The primary mechanisms of action explored to date are the inhibition of leucyl-tRNA synthetase (LeuRS) and the inactivation of β-lactamases.

Leucyl-tRNA Synthetase Inhibitors: The Oxaborole tRNA Trapping (OBORT) Mechanism

A significant breakthrough in boron-based drug discovery has been the development of oxaboroles that inhibit protein synthesis by targeting leucyl-tRNA synthetase.[1][2] This class of compounds utilizes a novel mechanism known as the oxaborole tRNA trapping (OBORT) mechanism.[3][4] In this process, the oxaborole forms a covalent adduct with the 3'-terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[4] This stable complex effectively traps the tRNA, preventing the completion of the aminoacylation cycle and halting protein synthesis.[4]

Key compounds in this class include:

  • Tavaborole (AN2690): An antifungal agent approved for the treatment of onychomycosis.[5] It targets fungal LeuRS, demonstrating the potential of oxaboroles against eukaryotic pathogens.[5][6]

  • Crisaborole (AN2728): A topical anti-inflammatory agent used for atopic dermatitis.[7][8] While its primary mechanism is the inhibition of phosphodiesterase 4 (PDE4), its development highlights the broader therapeutic potential of the benzoxaborole scaffold.[9][10]

  • AN3365: A novel antibacterial agent with potent activity against Gram-negative bacteria, including multidrug-resistant strains.[1][2][3] It was specifically designed to target bacterial LeuRS via the OBORT mechanism and to evade common efflux pump mechanisms.[1][2]

β-Lactamase Inhibitors: Restoring the Efficacy of β-Lactam Antibiotics

The escalating threat of β-lactamase-mediated resistance has driven the development of new inhibitors to protect existing β-lactam antibiotics. Vaborbactam (formerly RPX7009) is a first-in-class cyclic boronic acid β-lactamase inhibitor.[11][12] It potently inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[11][12] The boron atom in vaborbactam forms a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, mimicking the transition state of β-lactam hydrolysis and effectively inactivating the enzyme.[12] Vaborbactam is approved for use in combination with the carbapenem antibiotic meropenem.[12]

Quantitative Data on Boron-Based Antibacterials

The following tables summarize key quantitative data for prominent boron-based antibacterial and antifungal compounds.

Table 1: In Vitro Activity of Boron-Based Compounds

CompoundTarget Organism/EnzymeMIC50 (µg/mL)MIC90 (µg/mL)IC50/Ki
AN3365 Enterobacteriaceae0.51-
KPC-producing K. pneumoniae12-
Wild-type P. aeruginosa28-
Carbapenem-resistant P. aeruginosa48-
Wild-type A. baumannii28-
Multidrug-resistant A. baumannii816-
S. maltophilia24-
B. cepacia832-
Meropenem/Vaborbactam KPC-positive Enterobacteriaceae0.061-
Carbapenem-resistant Enterobacteriaceae (CRE)0.532-
Vaborbactam KPC-2 β-lactamase--69 nM (Ki)
CTX-M-15 β-lactamase--Lower than KPC-2 (Ki)
SHV-12 β-lactamase--Lower than KPC-2 (Ki)
Crisaborole Phosphodiesterase 4 (PDE4)--0.49 µM (IC50)
Tavaborole T. rubrum & T. mentagrophytes---

Data for AN3365 and Meropenem/Vaborbactam are from in vitro susceptibility testing.[13][14] Ki values for Vaborbactam are from biochemical assays.[12] IC50 for Crisaborole is for PDE4 inhibition.

Table 2: Preclinical Pharmacokinetic Parameters of Boron-Based Compounds

CompoundAnimal ModelRoute of AdministrationCmaxT1/2 (hours)AUCBioavailability
AN3365 Mouse-Good mouse pharmacokinetics reported---
Vaborbactam (in combination with Meropenem) Mouse---24-h free vaborbactam AUC/MIC ratio of 9-12 for bacteriostasis and 18-38 for 1-log kill-
Tavaborole Human (topical application)Topical5.17 ng/mL (after 2 weeks)28.5-Detectable in blood

Specific preclinical pharmacokinetic data for AN3365 is not publicly available beyond the statement of "good mouse pharmacokinetics".[1][2] Vaborbactam data reflects the pharmacokinetic/pharmacodynamic parameter for efficacy.[15] Tavaborole data is from clinical studies with topical application.[6]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the development of boron-based antibacterials.

Synthesis of Boron-Based Compounds

The synthesis of benzoxaboroles like AN3365 and tavaborole often starts from appropriately substituted 2-methylphenylboronic acids. A key step involves a radical bromination of the methyl group, followed by cyclization to form the benzoxaborole ring. The synthesis of aminomethylbenzoxaboroles requires additional steps to introduce the aminomethyl group.[3]

The synthesis of the cyclic boronic acid vaborbactam is a more complex multi-step process. A key step involves a diastereoselective Matteson homologation of a boronate ester to form an α-chloroboronic ester. This is followed by further modifications to introduce the side chains and form the final cyclic structure.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of the boron-based antibacterials is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension in cation-adjusted Mueller-Hinton broth (CAMHB). The final concentration in the test wells is typically 5 x 105 CFU/mL.

  • Drug Dilution: The boron-based compounds are serially diluted in CAMHB in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Enzyme Inhibition Assays
  • Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay: The inhibitory activity against LeuRS is measured by monitoring the aminoacylation of tRNALeu. The assay typically involves incubating the purified enzyme with the inhibitor, tRNALeu, and radiolabeled leucine. The reaction is initiated by the addition of ATP. The amount of radiolabeled leucine incorporated into tRNA is then quantified.

  • β-Lactamase Inhibition Assay: The inhibition of β-lactamase activity is commonly assessed using a chromogenic substrate such as nitrocefin. The assay measures the rate of hydrolysis of nitrocefin by the β-lactamase in the presence and absence of the inhibitor. The IC50 or Ki values are then calculated from the dose-response curves.

  • Phosphodiesterase 4 (PDE4) Inhibition Assay: The inhibitory effect on PDE4 is determined by measuring the conversion of cyclic AMP (cAMP) to AMP. The assay typically uses purified PDE4 enzyme, a fluorescently labeled cAMP substrate, and the inhibitor. The decrease in the fluorescent signal upon hydrolysis of cAMP is monitored to determine the enzyme activity and the inhibitory potency of the compound.

Signaling Pathways and Experimental Workflows

Oxaborole tRNA Trapping (OBORT) Mechanism

The following diagram illustrates the key steps in the inhibition of leucyl-tRNA synthetase by an oxaborole antibacterial agent through the OBORT mechanism.

OBORT_Mechanism cluster_enzyme Leucyl-tRNA Synthetase (LeuRS) Editing Site cluster_substrates Substrates cluster_adduct Inhibitory Complex cluster_outcome Outcome LeuRS LeuRS Adduct Stable Covalent Adduct (LeuRS-tRNA-Oxaborole) LeuRS->Adduct Formation of ternary complex tRNA tRNA-Leu tRNA->LeuRS Binding Oxaborole Oxaborole Antibacterial Oxaborole->LeuRS Binding Inhibition Inhibition of Protein Synthesis Adduct->Inhibition

OBORT mechanism of LeuRS inhibition.
Vaborbactam Inhibition of β-Lactamase

This diagram depicts the interaction of vaborbactam with the active site of a serine β-lactamase, leading to its inactivation.

Vaborbactam_Inhibition cluster_enzyme β-Lactamase Active Site cluster_inhibitor Inhibitor cluster_interaction Inhibition cluster_outcome Outcome ActiveSite Catalytic Serine (Ser70 in KPC) CovalentBond Reversible Covalent Bond (Boron-Serine Adduct) ActiveSite->CovalentBond Nucleophilic attack by Serine-OH Vaborbactam Vaborbactam (Cyclic Boronic Acid) Vaborbactam->ActiveSite Binding to active site Inactivation β-Lactamase Inactivation CovalentBond->Inactivation Restoration Restoration of β-Lactam Activity Inactivation->Restoration

Inhibition of β-lactamase by vaborbactam.
Experimental Workflow for MIC Determination

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a boron-based antibacterial compound.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Boron Compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination.

Conclusion

Boron-based compounds represent a significant advancement in the field of antimicrobial drug discovery. Their unique chemical properties and novel mechanisms of action provide a powerful tool to combat the growing threat of drug-resistant pathogens. The successful development and approval of tavaborole, crisaborole, and vaborbactam validate the potential of this chemical class. Continued research into novel boron-containing scaffolds, such as the aminomethylbenzoxaboroles, holds great promise for the development of the next generation of antibacterial agents with activity against the most challenging Gram-negative bacteria. This technical guide provides a foundational understanding of the core science behind these innovative compounds, intended to aid researchers in their efforts to address the critical unmet need for new anti-infective therapies.

References

An In-depth Technical Guide to 6-Nitrobenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 6-Nitrobenzo[c]oxaborol-1(3H)-ol. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

6-Nitrobenzo[c]oxaborol-1(3H)-ol is a heterocyclic organic compound containing a benzoxaborole core substituted with a nitro group. The presence of the boron atom within the five-membered oxaborole ring is a key structural feature, contributing to its unique chemical and biological properties.

Table 1: Chemical Identifiers for 6-Nitrobenzo[c]oxaborol-1(3H)-ol

IdentifierValue
CAS Number 118803-40-0[1]
Molecular Formula C₇H₆BNO₄[1]
Molecular Weight 178.94 g/mol [1]
IUPAC Name 6-nitro-1,3-dihydro-2,1-benzoxaborol-1-ol
SMILES O=--INVALID-LINK--[O-][1]
InChI Key GFFKBQCIGADRSN-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known physical and chemical properties of 6-Nitrobenzo[c]oxaborol-1(3H)-ol is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 2: Physicochemical Data for 6-Nitrobenzo[c]oxaborol-1(3H)-ol

PropertyValueSource
Melting Point 176-182 °CchemBlink
Boiling Point 330.578 °C at 760 mmHg (Calculated)chemBlink
Density 1.43 g/cm³ (Calculated)chemBlink
Flash Point 153.728 °C (Calculated)chemBlink
Refractive Index 1.588 (Calculated)chemBlink
Topological Polar Surface Area (TPSA) 72.6 ŲChemScene
logP (octanol-water partition coefficient) -0.1875ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 4ChemScene
Rotatable Bonds 1ChemScene

Synthesis

A representative synthesis for a similar compound, 3,3-dimethyl-6-nitrobenzo[c][2][3]oxaborol-1(3H)-ol, is outlined below. This can serve as a potential starting point for the development of a synthesis for the target compound.

General Synthesis of a Substituted Benzoxaborole Core

The benzoxaborole scaffold can be synthesized via cyclization involving boron reagents. One common starting material is a substituted 2-bromobenzyl alcohol derivative.

Nitration of the Benzoxaborole Core

The introduction of the nitro group at the 6-position is typically achieved through a controlled nitration reaction.

Experimental Protocol for Nitration of 3,3-dimethylbenzo[c][2][3]oxaborol-1(3H)-ol (Illustrative) :

  • Starting Material: 3,3-dimethylbenzo[c][2][3]oxaborol-1(3H)-ol.

  • Reagents: Fuming nitric acid, carbon tetrachloride (or other suitable solvent).

  • Procedure:

    • Dissolve the 3,3-dimethylbenzo[c][2][3]oxaborol-1(3H)-ol in the chosen solvent.

    • Cool the solution to a low temperature (e.g., -40 °C).

    • Add fuming nitric acid dropwise while maintaining the low temperature to control the reaction and prevent side products.

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Quench the reaction by pouring the mixture into ice water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

    • Purify the product by a suitable method, such as column chromatography.

Note: This protocol is for a related compound and would require optimization for the synthesis of 6-Nitrobenzo[c]oxaborol-1(3H)-ol.

Spectroscopic Data

Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 6-Nitrobenzo[c]oxaborol-1(3H)-ol are not currently available in the public-domain literature. Researchers interested in this compound would need to perform these analyses to obtain definitive structural confirmation and characterization.

Biological Activity and Mechanism of Action

Benzoxaboroles are a class of compounds known for their broad-spectrum antimicrobial activity. Their mechanism of action is primarily attributed to the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis.[3][4][5]

Inhibition of Leucyl-tRNA Synthetase

The boron atom in the oxaborole ring plays a critical role in the inhibitory mechanism. It is believed to form a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This traps the tRNA in a non-productive complex, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

LeuRS_Inhibition EditingSite Editing Site Adduct Trapped Adduct (Inhibitor-tRNA_Leu) EditingSite->Adduct Forms covalent bond with terminal adenosine of tRNA_Leu AminoacylationSite Aminoacylation Site Leucine Leucine Leucine->AminoacylationSite tRNA_Leu tRNA_Leu tRNA_Leu->EditingSite tRNA_Leu->AminoacylationSite ATP ATP ATP->AminoacylationSite Inhibitor 6-Nitrobenzo[c]oxaborol-1(3H)-ol Inhibitor->EditingSite Protein_Synthesis_Inhibition Protein Synthesis Inhibition Adduct->Protein_Synthesis_Inhibition

Inhibition of Leucyl-tRNA Synthetase by 6-Nitrobenzo[c]oxaborol-1(3H)-ol.
Antimicrobial Spectrum

While specific minimum inhibitory concentration (MIC) values for 6-Nitrobenzo[c]oxaborol-1(3H)-ol against various microbial strains are not detailed in the available literature, the benzoxaborole class has demonstrated activity against a range of pathogens, including bacteria and fungi. Notably, derivatives have been investigated for their efficacy against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.[6]

Experimental Workflows

Detailed experimental workflows specifically utilizing 6-Nitrobenzo[c]oxaborol-1(3H)-ol are not extensively documented. However, a general workflow for assessing the antimicrobial activity of a novel compound like this would typically involve the following steps.

Antimicrobial_Workflow cluster_Compound Compound Preparation cluster_Microbiology Microbiological Assay cluster_Mechanism Mechanism of Action Studies Compound_Prep Synthesize and Purify 6-Nitrobenzo[c]oxaborol-1(3H)-ol Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound_Prep->Stock_Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Incubation Incubate with Compound (e.g., Broth Microdilution) Serial_Dilution->Incubation Culture_Prep Prepare Standardized Microbial Inoculum Culture_Prep->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Enzyme_Assay Leucyl-tRNA Synthetase Inhibition Assay MIC_Determination->Enzyme_Assay Informed by MIC Cell_Based_Assay Macromolecule Synthesis Inhibition Assay MIC_Determination->Cell_Based_Assay Informed by MIC

References

An In-depth Technical Guide to the Oxaborole tRNA Trapping (OBORT) Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxaborole tRNA trapping (OBORT) is a novel antimicrobial mechanism of action exploited by a class of boron-containing heterocyclic compounds known as oxaboroles. This mechanism specifically targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. By forming a stable ternary adduct with the terminal adenosine of tRNALeu within the editing site of LeuRS, oxaboroles effectively trap the tRNA molecule, leading to the inhibition of protein synthesis and subsequent cell death. This unique mode of action has been successfully leveraged in the development of new antifungal and antibacterial agents, offering a promising avenue to combat drug-resistant pathogens. This guide provides a comprehensive overview of the OBORT mechanism, including its molecular basis, quantitative data on key inhibitors, detailed experimental protocols for its study, and visualizations of the critical pathways and workflows.

The Core Mechanism of Oxaborole tRNA Trapping (OBORT)

The OBORT mechanism is a sophisticated mode of enzyme inhibition that targets the editing domain of leucyl-tRNA synthetase (LeuRS), a class I aminoacyl-tRNA synthetase.[1][2] LeuRS is responsible for the accurate attachment of leucine to its cognate tRNA (tRNALeu), a critical step in protein translation.[3] The enzyme possesses two active sites: a synthetic site for aminoacylation and an editing site for proofreading and hydrolyzing mischarged tRNAs.[2][3]

The key to the OBORT mechanism lies in the unique chemical properties of the oxaborole scaffold, which contains a boron atom that acts as a Lewis acid.[4] This allows the oxaborole molecule to form a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of tRNALeu.[4][5] This adduct formation occurs within the editing site of the LeuRS enzyme.[5] The resulting ternary complex of LeuRS-tRNALeu-oxaborole effectively "traps" the tRNA in a non-productive state, preventing the catalytic cycle of the enzyme and ultimately halting protein synthesis.[5]

The specificity of oxaboroles for fungal or bacterial LeuRS over human cytoplasmic LeuRS can be attributed to structural differences in the editing site of the enzyme across different species, enabling the development of selective antimicrobial agents.[3]

Quantitative Data on Oxaborole Inhibitors

The efficacy of oxaborole compounds is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) against the target enzyme (LeuRS), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) against whole microbial cells. Below are tables summarizing these key quantitative data for prominent oxaborole inhibitors.

Table 1: Leucyl-tRNA Synthetase (LeuRS) Inhibition Data
CompoundTarget OrganismEnzymeIC50 (µM)Ki (µM)Reference
Tavaborole (AN2690)Saccharomyces cerevisiaeCytoplasmic LeuRS-1.85 (time-dependent)[An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science. 2007 Jul 6;317(5834):118-21.]
Tavaborole (AN2690)Candida albicansCytoplasmic LeuRS--[6]
Epetraborole (GSK2251052/AN3365)Escherichia coliLeuRS0.31-[1][2][4][7][8][9][10][11]
AN6426Mycobacterium tuberculosisLeuRS0.09-[4]
PT638 (prodrug)Staphylococcus aureusLeuRS>100-[12]
Amino analogue of PT638Staphylococcus aureusLeuRS3.0 ± 1.2-[12]
AN3017Mycobacterium tuberculosisLeuRS0.64-[3]
AN2679Mycobacterium tuberculosisLeuRS21.3-[3]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration.

Table 2: In Vitro Antimicrobial Activity (MIC) of Oxaboroles
CompoundTarget OrganismMIC (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Tavaborole (AN2690)Trichophyton rubrum1.0 - 8.04.08.0[Tavaborole Topical Solution, 5% for the Treatment of Onychomycosis. Anacor Pharmaceuticals. 2014.]
Tavaborole (AN2690)Trichophyton mentagrophytes4.0 - 8.04.08.0[Tavaborole Topical Solution, 5% for the Treatment of Onychomycosis. Anacor Pharmaceuticals. 2014.]
Epetraborole (GSK2251052/AN3365)Escherichia coli4--[11]
Epetraborole (GSK2251052/AN3365)Enterococcus faecalis8--[11]
Epetraborole (GSK2251052/AN3365)Staphylococcus epidermidis2--[11]
Epetraborole (GSK2251052/AN3365)Streptococcus pneumoniae2--[11]
Epetraborole (GSK2251052/AN3365)Streptococcus pyogenes2--[11]
Epetraborole (GSK2251052/AN3365)Acinetobacter baumannii (MDR)0.5 - 4--[11]
Epetraborole (GSK2251052/AN3365)Enterobacteriaceae (MDR)0.5 - 2--[11]
Epetraborole (GSK2251052/AN3365)Pseudomonas aeruginosa (MDR)1 - 4--[11]
AN6426Mycobacterium tuberculosis0.13--[4]
ZCL039Streptococcus pneumoniae5--[3]
Various 3-substituted-2(5H)-oxaborolesPenicillium chrysogenumas low as 6.25--[13][14]
Various 3-substituted-2(5H)-oxaborolesSaccharomyces cerevisiaeas low as 5.20--[13][14]

Note: MIC values can vary based on the specific strain and the testing methodology used.

Experimental Protocols

Leucyl-tRNA Synthetase (LeuRS) Enzyme Inhibition Assay (Aminoacylation Assay)

This assay is fundamental to quantifying the inhibitory activity of oxaborole compounds against the LeuRS enzyme.[5]

Principle: The assay measures the amount of radiolabeled leucine that is attached to its cognate tRNA by LeuRS in the presence and absence of an inhibitor.

Materials:

  • Recombinant LeuRS enzyme

  • Oxaborole inhibitor compound

  • 14C-labeled L-leucine

  • Total tRNA preparation containing tRNALeu

  • ATP solution

  • Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Trichloroacetic acid (TCA) solution

  • Filter membranes

  • Scintillation counter

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the LeuRS enzyme, various concentrations of the oxaborole inhibitor, and 14C-labeled L-leucine in the reaction buffer.

  • Pre-incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the aminoacylation reaction by adding ATP and the total tRNA preparation.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 20 minutes) at the same temperature.

  • Termination and Precipitation: Stop the reaction by adding cold TCA solution. This will precipitate the charged tRNALeu, while the unincorporated radiolabeled leucine remains in solution.

  • Quantification: Collect the precipitate on a filter membrane and wash thoroughly with TCA to remove any remaining free radiolabeled leucine. Measure the radioactivity of the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value can then be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the oxaborole compound in a suitable growth medium.

Materials:

  • Oxaborole inhibitor compound

  • Target microorganism (e.g., Trichophyton rubrum)

  • Liquid growth medium (e.g., RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture, adjusting the turbidity to a specific McFarland standard to ensure a consistent cell density.

  • Drug Dilution Series: Prepare a series of two-fold dilutions of the oxaborole inhibitor in the liquid growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted drug. Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 35°C for 96 hours for Trichophyton species).

  • Reading Results: After incubation, determine the MIC by identifying the lowest concentration of the oxaborole compound that shows no visible growth. This can be done visually or by measuring the optical density using a spectrophotometer.

X-ray Crystallography of the LeuRS-tRNA-Oxaborole Complex

This structural biology technique provides high-resolution insights into the molecular interactions between the oxaborole inhibitor, tRNA, and the LeuRS enzyme.

Principle: A purified and crystallized complex of LeuRS, tRNA, and the oxaborole inhibitor is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to determine the three-dimensional atomic structure of the complex.

General Protocol:

  • Protein Expression and Purification: Express and purify high-quality, soluble LeuRS enzyme.

  • Complex Formation: Form the ternary complex by incubating the purified LeuRS with its cognate tRNA and the oxaborole inhibitor.

  • Crystallization: Screen for crystallization conditions using various techniques (e.g., hanging drop vapor diffusion) to obtain well-ordered crystals of the complex.

  • Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the complex. Refine the model to best fit the experimental data.

  • Structural Analysis: Analyze the final structure to identify the key interactions between the oxaborole inhibitor and the active site of the LeuRS enzyme, as well as its interaction with the tRNA molecule.

Visualizations of Pathways and Workflows

The Oxaborole tRNA Trapping (OBORT) Mechanism

OBORT_Mechanism cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Catalytic Cycle cluster_Inhibition OBORT Inhibition LeuRS LeuRS (Editing & Synthetic Sites) AMP_PPi AMP + PPi LeuRS->AMP_PPi Activation Charged_tRNA Leu-tRNA-Leu LeuRS->Charged_tRNA Aminoacylation Ternary_Complex LeuRS-tRNA-Oxaborole Adduct (Trapped) LeuRS->Ternary_Complex Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS tRNA_Leu->Ternary_Complex Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Oxaborole Oxaborole Drug Oxaborole->LeuRS Oxaborole->Ternary_Complex Inhibition Inhibition of Protein Synthesis Ternary_Complex->Inhibition

Caption: The OBORT mechanism: Oxaboroles trap tRNALeu in the editing site of LeuRS, forming a stable adduct and inhibiting protein synthesis.

Experimental Workflow for LeuRS Inhibition Assay

LeuRS_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - LeuRS Enzyme - Oxaborole Inhibitor (Serial Dilutions) - 14C-Leucine - tRNA - ATP - Buffers start->prep_reagents pre_incubation Pre-incubate: LeuRS + Inhibitor + 14C-Leucine prep_reagents->pre_incubation initiate_reaction Initiate Reaction: Add ATP + tRNA pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction: Add cold TCA incubation->terminate_reaction precipitate Precipitate Charged tRNA terminate_reaction->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Caption: Workflow for determining the IC50 of an oxaborole inhibitor against Leucyl-tRNA Synthetase.

Workflow for Antifungal Drug Discovery and Resistance Characterization

Antifungal_Discovery_Workflow cluster_discovery Drug Discovery cluster_mechanism Mechanism of Action cluster_resistance Resistance Studies library_screening Compound Library Screening (High-Throughput) hit_identification Hit Identification (Primary Assay) library_screening->hit_identification hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_identification->hit_to_lead lead_characterization Lead Characterization (In vitro & In vivo) hit_to_lead->lead_characterization target_identification Target Identification (e.g., LeuRS) lead_characterization->target_identification mutant_selection Selection of Resistant Mutants (In vitro evolution) lead_characterization->mutant_selection mechanism_elucidation Mechanism Elucidation (e.g., OBORT) target_identification->mechanism_elucidation mic_testing MIC Testing of Mutants mutant_selection->mic_testing genomic_analysis Whole Genome Sequencing mic_testing->genomic_analysis mutation_identification Identification of Resistance Mutations (e.g., in leuS gene) genomic_analysis->mutation_identification

Caption: A general workflow for the discovery of novel antifungal agents and the characterization of resistance mechanisms.

Conclusion

The Oxaborole tRNA Trapping (OBORT) mechanism represents a significant advancement in the field of antimicrobial drug discovery. Its unique mode of action, targeting an essential enzyme through a novel trapping mechanism, provides a powerful tool against a range of pathogens. The continued exploration of the structure-activity relationships of oxaborole compounds, coupled with detailed mechanistic and resistance studies, will undoubtedly pave the way for the development of the next generation of highly effective and specific antimicrobial therapies. This guide serves as a foundational resource for researchers dedicated to advancing this promising area of drug development.

References

AN3365 and its Target Leucyl-tRNA Synthetase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN3365, also known as epetraborole, is a novel, boron-based small molecule inhibitor of the essential bacterial enzyme leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme plays a critical role in protein synthesis by catalyzing the attachment of the amino acid leucine to its cognate tRNA. By targeting LeuRS, AN3365 effectively halts bacterial protein synthesis, leading to a bacteriostatic effect.[3] Developed for the treatment of infections caused by multidrug-resistant Gram-negative pathogens, AN3365's journey through clinical trials has provided valuable insights into its mechanism of action, efficacy, and the challenges of antibiotic development.[3][4] This technical guide provides an in-depth overview of AN3365, its interaction with LeuRS, and a summary of its clinical evaluation.

Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism

AN3365 employs a unique mechanism of action known as the Oxaborole tRNA Trapping (OBORT) mechanism to inhibit LeuRS.[1][2] This mechanism is distinct from many other antibiotics and involves the formation of a stable adduct with tRNALeu within the editing site of the enzyme.[2]

The key steps of the OBORT mechanism are as follows:

  • Entry into the Editing Site: AN3365, being a structural mimic of the aminoacyl-adenylate intermediate, enters the editing domain of the LeuRS enzyme. This domain is responsible for proofreading and hydrolyzing incorrectly charged tRNAs.

  • Adduct Formation: The boron atom within the oxaborole ring of AN3365 forms a covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine of an uncharged tRNALeu molecule that has entered the editing site.

  • tRNA Trapping: This stable AN3365-tRNALeu adduct becomes trapped within the editing site.

  • Inhibition of Protein Synthesis: The trapping of tRNALeu in the editing site prevents the enzyme from proceeding with its normal catalytic cycle of charging new tRNALeu molecules. This leads to an accumulation of uncharged tRNALeu, ultimately halting protein synthesis and inhibiting bacterial growth.[1]

OBORT_Mechanism cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) EditingSite Editing Site SyntheticSite Synthetic Site Adduct AN3365-tRNA-Leu Adduct EditingSite->Adduct Forms ProteinSynthesis Protein Synthesis SyntheticSite->ProteinSynthesis Charges tRNA-Leu for AN3365 AN3365 AN3365->EditingSite Enters tRNA_Leu Uncharged tRNA-Leu tRNA_Leu->EditingSite Enters Adduct->EditingSite Trapped in Inhibition Inhibition Adduct->Inhibition Leads to Inhibition->ProteinSynthesis

Caption: Workflow for a radiometric Leucyl-tRNA synthetase inhibition assay.

Clinical Trial Summary

Phase II Study in Complicated Urinary Tract Infections (cUTI) (NCT01381549)

A Phase II clinical trial was conducted to evaluate the efficacy and safety of AN3365 (GSK2251052) for the treatment of complicated urinary tract infections. T[4]he trial was terminated early due to the rapid emergence of resistance in a subset of patients.

[4]| Outcome | Result | Reference | | :--- | :--- | :--- | | Reason for Termination | Rapid development of resistance | |[4] | Patients with Resistance | 3 out of 14 enrolled subjects | |[4] | MIC Increase in Resistant Isolates | ≥32-fold increase in AN3365 MIC | |[3] | Mechanism of Resistance | Specific mutations in the editing domain of the leucyl-tRNA synthetase gene | |[3]

The emergence of resistance was observed as early as the first day of therapy in some cases, highlighting a significant challenge for the clinical development of AN3365 for this indication.

AN3365 is a potent inhibitor of bacterial leucyl-tRNA synthetase with a novel mechanism of action. While its initial clinical development for complicated urinary tract infections was halted due to the rapid emergence of resistance, the study of AN3365 and its interactions with LeuRS continues to provide valuable insights for the design of new antibacterial agents. The detailed understanding of its mechanism and the resistance pathways are crucial for the future development of next-generation oxaborole antibiotics that can overcome these challenges and address the urgent need for new treatments against multidrug-resistant bacteria.

References

Pharmacokinetics of AN3365 in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics of AN3365 in Mouse Models

Introduction

AN3365 is a novel, boron-based antibacterial agent belonging to the aminomethylbenzoxaborole class.[1][2][3] It exhibits activity against Gram-negative bacteria, including multidrug-resistant strains like Enterobacteriaceae bearing NDM-1 and KPC carbapenemases, as well as Pseudomonas aeruginosa.[1][2][3] The primary mechanism of action of AN3365 is the inhibition of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[2][4][5] This inhibition triggers the bacterial stringent response, a key stress response pathway, leading to the accumulation of the alarmone (p)ppGpp and subsequent reduction in bacterial growth and replication.[4][6] This technical guide provides a comprehensive overview of the pharmacokinetic properties of AN3365 in mouse models, based on available preclinical data.

Pharmacokinetic Parameters

Studies in female CD-1 mice have demonstrated that AN3365 possesses good pharmacokinetic properties.[1] Following subcutaneous administration, the compound achieves significant plasma exposure.[1] The oral bioavailability, however, is limited.[1] Key pharmacokinetic parameters are summarized in the table below.

Table 1: Murine Pharmacokinetic Parameters of AN3365

Administration Route Dose (mg/kg) Cmax (µg/mL) AUClast (h·µg/mL) Oral Bioavailability (%)
Subcutaneous (s.c.) 30 8.4 12.1 N/A
Oral (p.o.) 30 N/A N/A 21

Data sourced from a study in female CD-1 mice.[1]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins can significantly influence its distribution and efficacy. In mice, AN3365 exhibits low plasma protein binding.[7]

Table 2: Plasma Protein Binding of AN3365 in Mice

Species Plasma Protein Binding (%)
Mouse 7.6

This low percentage suggests that a large fraction of the drug is free in circulation to distribute to tissues and exert its antibacterial effect.[7]

Experimental Protocols

The following protocols describe the methodologies used to determine the pharmacokinetic and plasma protein binding properties of AN3365 in mice.

Mouse Pharmacokinetic Analysis

This protocol outlines the in vivo study conducted to determine the pharmacokinetic profile of AN3365.[1]

  • Animal Model: Female CD-1 mice with a body weight of 23 to 28 g were used for the studies.[1]

  • Dosing Formulation: The test article was prepared as a solution in sterile water, with the pH adjusted to 5.02 using 1 N NaOH.[1]

  • Administration: Mice were divided into three groups to receive a 30 mg/kg dose via one of the following routes:

    • Intravenous (i.v.) injection into the tail vein (n=27).[1]

    • Oral gavage (p.o.) (n=24).[1]

    • Subcutaneous (s.c.) injection (n=24).[1]

  • Sample Collection: Blood samples were collected via cardiac puncture at designated time points over a 24-hour period (3 mice per time point). K₂EDTA was used as the anticoagulant.[1]

  • Sample Processing: The collected blood samples were processed to separate the plasma for subsequent analysis.[1]

G cluster_0 Dosing Phase cluster_1 Sampling & Processing cluster_2 Analysis Phase Dosing AN3365 Administration (30 mg/kg) IV Intravenous (i.v.) Dosing->IV PO Oral (p.o.) Dosing->PO SC Subcutaneous (s.c.) Dosing->SC Sampling Blood Collection (Cardiac Puncture) 0-24h IV->Sampling PO->Sampling SC->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc PK Parameter Calculation (Cmax, AUClast, Bioavailability) Analysis->PK_Calc

Pharmacokinetic Study Workflow.
Mouse Plasma Protein Binding Determination

This protocol details the ex vivo method used to quantify the percentage of AN3365 bound to mouse plasma proteins.[1]

  • Materials: Mouse plasma, plasma ultrafiltrate, and Microcon centrifugal filter devices (Ultracel YM-30; 30 kDa molecular weight cutoff) were used.[1]

  • Procedure:

    • AN3365 was added to 1.5-mL aliquots of both mouse plasma and plasma ultrafiltrate to final concentrations of 1 µg/mL and 10 µg/mL.[1]

    • The samples were incubated in a shaking water bath at 37°C for 15 minutes.[1]

    • A 0.5-mL aliquot from each tube was transferred to the filter reservoir of the centrifugal filter devices.[1]

    • The devices were centrifuged at 1,000 × g for 10 minutes.[1]

    • A 100 µL volume of the resulting filtrate was collected for analysis to determine the concentration of unbound drug.[1]

Mechanism of Action Signaling Pathway

AN3365 exerts its antibacterial effect by targeting and inhibiting leucyl-tRNA synthetase (LeuRS).[4][5] This inhibition prevents the charging of tRNA with leucine, leading to an accumulation of uncharged tRNA within the bacterial cell.[6] The buildup of uncharged tRNA is a starvation signal that activates the stringent response, a global stress response mechanism. This is orchestrated by the rapid synthesis and accumulation of the alarmone nucleotide (p)ppGpp, which in turn reprograms bacterial metabolism, reducing growth and replication to conserve resources.[4]

G AN3365 AN3365 LeuRS Leucyl-tRNA Synthetase (LeuRS) AN3365->LeuRS inhibits Uncharged_tRNA Accumulation of Uncharged Leucyl-tRNA LeuRS->Uncharged_tRNA leads to Stringent_Response Stringent Response Activation Uncharged_tRNA->Stringent_Response activates ppGpp Accumulation of (p)ppGpp Stringent_Response->ppGpp Growth_Inhibition Reduced Bacterial Growth & Replication ppGpp->Growth_Inhibition results in

AN3365 Mechanism of Action Pathway.

References

Methodological & Application

Application Note: AN3365 In Vitro Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

AN3365 is a novel boron-based antibacterial agent belonging to the class of aminomethylbenzoxaboroles. It exhibits a unique mechanism of action by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] This inhibition occurs through an oxaborole tRNA trapping (OBORT) mechanism, where AN3365 forms a stable adduct with tRNALeu in the editing site of the LeuRS enzyme, ultimately halting protein production.[4][5][6][7] This application note provides a summary of the in vitro activity of AN3365 against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains, and details the protocols for determining its antimicrobial activity.

Data Presentation

The in vitro potency of AN3365 has been evaluated against a variety of clinically relevant Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are summarized below.

Table 1: In Vitro Activity of AN3365 Against Enterobacteriaceae

Organism (Number of Isolates)AN3365 MIC50 (µg/mL)AN3365 MIC90 (µg/mL)
Enterobacteriaceae (all)0.51
Klebsiella pneumoniae (KPC-producing)12
Proteus mirabilis11

Data sourced from Mendes et al., 2013.[8][9]

Table 2: In Vitro Activity of AN3365 Against Non-Fermentative Gram-Negative Bacilli

Organism (Number of Isolates)AN3365 MIC50 (µg/mL)AN3365 MIC90 (µg/mL)
Pseudomonas aeruginosa (wild-type)28
Pseudomonas aeruginosa (carbapenem-resistant)48
Acinetobacter baumannii (wild-type)28
Acinetobacter baumannii (multidrug-resistant)816
Stenotrophomonas maltophilia24
Burkholderia cepacia832

Data sourced from Mendes et al., 2013.[8][10]

Table 3: In Vitro Activity of AN3365 Against Multidrug-Resistant Gram-Negative Isolates

Organism (Number of Isolates)AN3365 MIC Range (µg/mL)
Enterobacteriaceae (including NDM-1 producers) (19)0.5 - 2
NDM-1 producing isolates (16)0.5 - 2

Data sourced from Hernandez et al., 2013.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[2][11][12][13]

a. Materials:

  • AN3365 stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or CAMHB.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

c. Plate Preparation and Inoculation:

  • Prepare serial two-fold dilutions of AN3365 in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentrations should span a clinically relevant range (e.g., 0.06 to 128 µg/mL).

  • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

d. Incubation and Reading:

  • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of AN3365 that shows no visible growth.

Time-Kill Assay Protocol

This protocol is designed to assess the bactericidal or bacteriostatic activity of AN3365 over time.[14]

a. Materials:

  • AN3365 stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared as described in the MIC protocol

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting (e.g., Tryptic Soy Agar)

b. Procedure:

  • Prepare a log-phase bacterial culture by diluting an overnight culture 1:100 in fresh CAMHB and incubating for 1-2 hours at 37°C with shaking.

  • Inoculate flasks containing fresh CAMHB with the log-phase culture to a final density of approximately 5 x 105 CFU/mL.

  • Add AN3365 to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, and 10x MIC). Include a growth control flask without any antibiotic.

  • Incubate the flasks at 37°C with constant shaking.

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline.

  • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time for each AN3365 concentration and the growth control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Activity of AN3365 cluster_mic MIC Determination cluster_time_kill Time-Kill Assay start_mic Prepare Bacterial Inoculum (0.5 McFarland) prepare_plate Prepare Serial Dilutions of AN3365 in 96-well Plate start_mic->prepare_plate inoculate Inoculate Plate with Bacterial Suspension prepare_plate->inoculate incubate_mic Incubate at 35°C for 16-20 hours inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic start_tk Prepare Log-Phase Bacterial Culture inoculate_tk Inoculate Flasks to ~5x10^5 CFU/mL start_tk->inoculate_tk add_an3365 Add AN3365 at Multiples of MIC inoculate_tk->add_an3365 incubate_tk Incubate at 37°C with Shaking add_an3365->incubate_tk sample Sample at Multiple Time Points incubate_tk->sample plate Plate Serial Dilutions for CFU Counting sample->plate analyze_tk Plot log10 CFU/mL vs. Time plate->analyze_tk

Caption: Workflow for determining the in vitro activity of AN3365.

mechanism_of_action Mechanism of Action of AN3365 cluster_leurs Bacterial Leucyl-tRNA Synthetase (LeuRS) leucine Leucine leurs LeuRS Enzyme leucine->leurs trna_leu tRNA^Leu trna_leu->leurs adduct AN3365-tRNA^Leu Adduct trna_leu->adduct charged_trna Leucyl-tRNA^Leu leurs->charged_trna Aminoacylation inhibition Inhibition of Protein Synthesis leurs->inhibition an3365 AN3365 (Aminomethylbenzoxaborole) an3365->adduct Forms covalent bond adduct->leurs Traps in editing site cell_death Bacterial Cell Death inhibition->cell_death

Caption: AN3365 inhibits protein synthesis via the OBORT mechanism.

References

Application Notes and Protocols for Testing AN3365 Against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro and in vivo evaluation of AN3365, a novel boron-based antibiotic, against members of the Enterobacteriaceae family. AN3365 is an inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), a novel mechanism of action that circumvents many existing antibiotic resistance pathways.[1][2][3] These protocols are intended to guide researchers in the systematic assessment of the antimicrobial properties of AN3365.

Mechanism of Action of AN3365

AN3365 is a member of the aminomethylbenzoxaborole class of compounds that targets bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][4] The compound utilizes an oxaborole tRNA trapping (OBORT) mechanism.[1][2][3] Specifically, the boron atom in AN3365 forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of uncharged tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA prevents the aminoacylation of tRNALeu, leading to a cessation of protein synthesis and subsequent bacterial cell death.[5] Treatment with AN3365 has also been shown to induce the stringent response, a bacterial stress response characterized by the accumulation of the alarmones (p)ppGpp.[4]

AN3365_Mechanism_of_Action cluster_bacterium Enterobacteriaceae Cell AN3365 AN3365 LeuRS Leucyl-tRNA Synthetase (LeuRS) AN3365->LeuRS Inhibits Stringent_Response Stringent Response ((p)ppGpp accumulation) AN3365->Stringent_Response Induces tRNA_Leu Uncharged tRNA-Leu LeuRS->tRNA_Leu Traps Protein_Synthesis Protein Synthesis tRNA_Leu->Protein_Synthesis Blocks Charging Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of AN3365 in Enterobacteriaceae.

In Vitro Efficacy of AN3365

AN3365 has demonstrated potent in vitro activity against a broad range of Enterobacteriaceae, including multidrug-resistant strains.[1][3] It is active against isolates producing NDM-1 and KPC carbapenemases.[1][3]

Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC50 and MIC90 values for AN3365 against various Enterobacteriaceae species.

OrganismResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliWild-Type0.51[6]
Klebsiella pneumoniaeWild-Type0.51[6]
Klebsiella pneumoniaeKPC-producing12[6][7]
Enterobacter cloacaeWild-Type0.51[6]
Proteus mirabilisWild-Type11[7]
Overall EnterobacteriaceaeMixed0.51[6][7]
Experimental Protocols for In Vitro Testing

The following diagram outlines the general workflow for in vitro testing of AN3365.

in_vitro_workflow start Bacterial Isolate (Enterobacteriaceae) mic MIC Determination (Broth Microdilution) start->mic time_kill Time-Kill Assay mic->time_kill pae Post-Antibiotic Effect (PAE) Assay mic->pae synergy Checkerboard Synergy Assay mic->synergy stringent (p)ppGpp Measurement mic->stringent end In Vitro Profile of AN3365 time_kill->end pae->end synergy->end stringent->end

Caption: Workflow for in vitro evaluation of AN3365.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]

Materials:

  • AN3365 stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of AN3365 in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells.

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of AN3365 that completely inhibits visible growth of the organism as detected by the unaided eye.

This assay determines the rate of bacterial killing by AN3365.[11][12][13]

Materials:

  • CAMHB

  • AN3365 stock solution

  • Bacterial inoculum in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates

Procedure:

  • Prepare flasks containing CAMHB with AN3365 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the antibiotic.

  • Inoculate each flask with the test organism to a final density of approximately 5 x 105 CFU/mL.

  • Incubate the flasks at 35°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubate the plates at 35°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

  • Plot the log10 CFU/mL versus time for each concentration of AN3365. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[12][13]

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[14][15]

Materials:

  • CAMHB

  • AN3365 stock solution

  • Bacterial inoculum in logarithmic growth phase

  • Sterile saline or PBS for washing and dilutions

  • Agar plates

Procedure:

  • Expose a bacterial culture in the logarithmic phase of growth to a specific concentration of AN3365 (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

  • Remove the antibiotic by centrifugation and washing the bacterial pellet with sterile saline or PBS, or by a 1:1000 dilution into pre-warmed CAMHB.

  • Resuspend the washed bacteria in fresh, pre-warmed CAMHB.

  • At hourly intervals, determine the viable counts (CFU/mL) for both the antibiotic-exposed and control cultures by plating serial dilutions.

  • Calculate the PAE using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.[14]

This method is used to assess the interaction between AN3365 and another antimicrobial agent.[3][4][6]

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Stock solutions of AN3365 and the second antibiotic

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

Procedure:

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of AN3365 along the x-axis and the second antibiotic along the y-axis in CAMHB.

  • The resulting checkerboard will contain various combinations of the two agents.

  • Inoculate the plate with the test organism to a final density of approximately 5 x 105 CFU/mL.

  • Incubate at 35°C for 16-20 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index as follows:

    • FICA = MIC of drug A in combination / MIC of drug A alone

    • FICB = MIC of drug B in combination / MIC of drug B alone

    • FIC Index = FICA + FICB

  • Interpret the results: Synergy (FIC index ≤ 0.5), Additive/Indifference (0.5 < FIC index ≤ 4.0), Antagonism (FIC index > 4.0).[3][4]

This protocol is based on HPLC methods for quantifying bacterial alarmones.[16][17]

Materials:

  • Bacterial culture

  • AN3365

  • Extraction buffer (e.g., acetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., SAX-HPLC)

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Expose the culture to a specific concentration of AN3365.

  • At various time points, harvest the cells by rapid filtration.

  • Extract nucleotides using an appropriate acid extraction method.

  • Analyze the extracts by HPLC to separate and quantify ppGpp and pppGpp levels.

  • Compare the (p)ppGpp levels in AN3365-treated cells to untreated controls.

In Vivo Efficacy of AN3365

AN3365 has demonstrated efficacy in murine thigh infection models against E. coli and P. aeruginosa.[1][3]

Murine Thigh Infection Model

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of new antimicrobial agents.[18][19][20]

ParameterFindingReference
ModelNeutropenic mouse thigh infection[18][21]
OrganismsE. coli, P. aeruginosa[1][3]
Dosing RouteSubcutaneous, Oral[21]
EfficacyDose-dependent reduction in bacterial burden[21]

Experimental Protocol for Murine Thigh Infection Model

in_vivo_workflow start Induce Neutropenia (Cyclophosphamide) infection Intramuscular Infection (Enterobacteriaceae) start->infection treatment Administer AN3365 (Various Doses) infection->treatment harvest Harvest Thigh Tissue (at specific time points) treatment->harvest homogenize Homogenize and Plate Serial Dilutions harvest->homogenize end Determine Bacterial Load (CFU/gram of tissue) homogenize->end

References

Application Notes and Protocols for AN3365 in Murine Thigh Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AN3365, a novel boron-based antibacterial agent, in murine thigh infection models. The protocols detailed below are based on established methodologies and published studies, offering a framework for evaluating the in vivo efficacy of this compound against Gram-negative bacteria.

Introduction

AN3365 is a potent inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] This unique mechanism of action, known as the oxaborole tRNA trapping (OBORT) mechanism, allows AN3365 to circumvent common resistance mechanisms.[1][2][3] It has demonstrated significant activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) strains of Escherichia coli, Pseudomonas aeruginosa, and Enterobacteriaceae expressing NDM-1 and KPC carbapenemases.[1][2][4] Murine thigh infection models are a standard preclinical tool for assessing the in vivo efficacy of new antimicrobial agents, providing valuable data on bacterial clearance and pharmacodynamics.[5]

Mechanism of Action

AN3365 targets and inhibits bacterial leucyl-tRNA synthetase (LeuRS). By forming a stable adduct with tRNALeu in the editing site of the enzyme, it effectively traps the tRNA and prevents the attachment of leucine.[1] This leads to a cessation of protein synthesis, ultimately resulting in bacterial cell death.[1] Treatment with AN3365 has also been shown to induce the stringent response in bacteria, characterized by the accumulation of the alarmone (p)ppGpp.[6][7]

AN3365_Mechanism_of_Action cluster_bacterium Bacterial Cell AN3365 AN3365 LeuRS Leucyl-tRNA Synthetase (LeuRS) AN3365->LeuRS Inhibits Stringent_Response Stringent Response ((p)ppGpp accumulation) AN3365->Stringent_Response Induces Aminoacylation Aminoacylation LeuRS->Aminoacylation Catalyzes tRNALeu tRNA_Leu tRNALeu->Aminoacylation Leucine Leucine Leucine->Aminoacylation Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Enables Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of action of AN3365 in a bacterial cell.

In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of AN3365 in various murine thigh infection models as reported in the literature.

Table 1: Efficacy of AN3365 in Neutropenic Murine Thigh Infection Models

Bacterial StrainTreatment GroupDose (mg/kg)Administration RouteDosing RegimenMean Log10 CFU/Thigh (Change from Initial)Reference
E. coli ATCC 25922Vehicle-Subcutaneous-~ +2.5[8]
AN336530SubcutaneousOnce a day (QD)~ -1.5[8]
AN336530SubcutaneousTwice a day (BID)~ -2.0[8]
Tobramycin20Subcutaneous-~ -2.0[9]
E. coli ANA598 (Aminoglycoside-resistant)Vehicle-Subcutaneous-~ +2.0[8]
AN336530SubcutaneousOnce a day (QD)~ -1.0[8]
AN336530SubcutaneousTwice a day (BID)~ -1.5[8]
P. aeruginosa ATCC 27853Vehicle-Subcutaneous-~ +2.0[8]
AN336530SubcutaneousOnce a day (QD)~ -0.5[8]
AN336530SubcutaneousTwice a day (BID)~ -1.0[8]

Table 2: Efficacy of AN3365 in an Immunocompetent Murine Thigh Infection Model

Bacterial StrainTreatment GroupDose (mg/kg)Administration RouteDosing RegimenMean Log10 CFU/Thigh (at 4 days)Reference
P. aeruginosa 1161949Vehicle (water)-OralTwice a day~ 6.0[1][8]
AN3365100OralTwice a day~ 4.0[8]
Ceftazidime100OralTwice a day~ 2.0[1]

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is widely used to evaluate the bactericidal activity of antimicrobial agents in the absence of a significant host immune response.[5]

1. Animal Model:

  • Species: Female CD-1 or Swiss mice.[1][10]

  • Weight: 19-30 g.[1][10]

  • Neutropenia Induction: Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[10][11][12][13] This regimen typically reduces neutrophil counts to <100 cells/mm³.[13]

2. Bacterial Inoculum Preparation:

  • Culture the desired bacterial strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) overnight in a suitable broth such as Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth at 37°C with shaking.[1]

  • Wash the bacterial cells by centrifugation and resuspend in sterile saline or broth to the desired concentration.[1]

  • The final inoculum should be prepared to deliver a specific bacterial load, for instance, 2.8 × 10⁶ CFU for E. coli or 3.0 × 10⁵ CFU for P. aeruginosa, in a 0.1 mL volume.[1]

3. Infection Procedure:

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).[1][10]

  • Inject 0.1 mL of the prepared bacterial suspension into the thigh muscle of each hind leg.[1]

4. Treatment:

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).

  • Administer AN3365 via the desired route (e.g., subcutaneous, oral) at various dosing regimens.[8]

  • Include vehicle control and comparator antibiotic groups.

5. Determination of Bacterial Burden:

  • At selected time points (e.g., 24 hours post-treatment initiation), euthanize the mice.[12]

  • Aseptically excise the entire posterior thigh muscles.[10]

  • Homogenize the thigh tissue in a known volume of sterile saline or PBS.[11]

  • Perform serial ten-fold dilutions of the homogenates and plate onto appropriate agar plates (e.g., Trypticase Soy Agar, MacConkey agar).[1][11]

  • Incubate the plates overnight at 37°C and enumerate the colonies to determine the number of CFU per thigh.[1][11]

Neutropenic_Thigh_Infection_Workflow cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment & Analysis A Select Mice (e.g., CD-1, Swiss) B Induce Neutropenia (Cyclophosphamide) A->B D Intramuscular Thigh Injection B->D C Prepare Bacterial Inoculum (e.g., E. coli, P. aeruginosa) C->D E Administer Treatment (AN3365, Vehicle, Comparator) D->E F Euthanize at Time Points E->F G Excise and Homogenize Thighs F->G H Serial Dilution and Plating G->H I Enumerate CFU/thigh H->I

Caption: Experimental workflow for the neutropenic murine thigh infection model.

Immunocompetent Murine Thigh Infection Model

This model is used to assess antimicrobial efficacy in the presence of a functioning immune system and is often employed for longer-duration studies.[1]

1. Animal Model:

  • Species: Immunocompetent mice (e.g., CD-1).

  • Weight: As per standard protocols.

2. Infection Procedure (Suture-Implant Model):

  • Culture the bacterial strain (e.g., P. aeruginosa 1161949) overnight.[1]

  • Wash and resuspend the bacteria.[1]

  • Incubate a 1-cm length of chromic gut suture with the bacterial culture for 1 hour at 37°C.[1]

  • Anesthetize the mice and make a small incision in the inguinal area to expose the thigh muscles.[1]

  • Implant the bacteria-laden suture into the deep thigh musculature.[1]

  • Close the incision with a surgical staple and provide analgesia.[1]

3. Treatment:

  • Administer AN3365, vehicle, or a comparator antibiotic (e.g., ceftazidime) twice daily for a specified period (e.g., 4 days).[1]

4. Determination of Bacterial Burden:

  • Euthanize the mice at the end of the treatment period (e.g., 17 hours after the final dose).[1]

  • Aseptically remove the suture and surrounding tissue.[1]

  • Mechanically homogenize the tissue in saline.[1]

  • Perform serial dilutions and plate on selective agar (e.g., MacConkey agar) to enumerate CFU/thigh.[1]

Conclusion

The murine thigh infection model is a robust and reproducible method for evaluating the in vivo efficacy of AN3365. The data consistently demonstrates the potent activity of AN3365 against both susceptible and multidrug-resistant Gram-negative bacteria. The detailed protocols provided herein offer a foundation for further investigation into the pharmacokinetics, pharmacodynamics, and therapeutic potential of this novel antibacterial agent. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all institutional animal care and use guidelines.

References

Application Note & Protocol: 6-Nitrobenzo[c]oxaborol-1(3H)-ol for Studying Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the use of 6-Nitrobenzo[c]oxaborol-1(3H)-ol, a member of the benzoxaborole class of compounds, as a tool for studying protein synthesis inhibition. Benzoxaboroles are potent inhibitors of aminoacyl-tRNA synthetases, specifically leucyl-tRNA synthetase (LeuRS), a critical enzyme in the translation process. The primary mechanism involves the formation of a stable adduct with tRNA within the enzyme's editing site, effectively halting protein synthesis. This document outlines the mechanism of action, provides quantitative data for a closely related analogue, AN3365, and details experimental protocols for assessing enzyme inhibition, bacterial growth inhibition, and cellular protein synthesis rates.

Introduction

Protein synthesis is an essential cellular process and a well-validated target for antimicrobial agents.[1][2] Aminoacyl-tRNA synthetases (aaRSs) play a crucial role in the fidelity of protein synthesis by catalyzing the specific attachment of amino acids to their cognate tRNAs.[3][4] Due to structural differences between prokaryotic and eukaryotic aaRSs, these enzymes are attractive targets for the development of novel antibiotics.[3]

The benzoxaboroles are a class of boron-containing heterocyclic compounds that have demonstrated a broad range of biological activities, including antibacterial and antifungal properties.[5][6] A key target for many antimicrobial benzoxaboroles is the leucyl-tRNA synthetase (LeuRS).[7][8] These compounds, including 6-Nitrobenzo[c]oxaborol-1(3H)-ol and the well-characterized aminomethylbenzoxaborole analogue AN3365, act via a novel mechanism known as the oxaborole tRNA trapping (OBORT) mechanism.[5][9] By inhibiting LeuRS, these molecules effectively block the incorporation of leucine into nascent polypeptide chains, leading to a cessation of protein synthesis and subsequent inhibition of cell growth.[9]

Mechanism of Action

The inhibitory action of benzoxaboroles against LeuRS is not a simple competitive inhibition at the active site. Instead, it occurs within the enzyme's editing domain, which is responsible for proofreading and hydrolyzing incorrectly charged tRNAs.

The mechanism proceeds as follows:

  • The benzoxaborole compound enters the editing site of the LeuRS enzyme.

  • The boron atom of the oxaborole ring acts as a Lewis acid.

  • It covalently bonds with the 2'- and 3'-hydroxyl groups of the ribose on the terminal adenosine of tRNALeu (A76).

  • This reaction forms a stable, covalent tRNA-benzoxaborole adduct.[4]

  • This trapped adduct effectively sequesters the tRNALeu, preventing it from being charged with leucine and participating in translation, thereby inhibiting protein synthesis.[9]

G cluster_0 Leucyl-tRNA Synthetase (LeuRS) Editing Site LeuRS LeuRS Enzyme tRNA Uncharged tRNA-Leu (Terminal Adenosine) tRNA->LeuRS Enters Editing Site Adduct Trapped tRNA-Inhibitor Adduct (Covalent Boron-Ribose Bond) tRNA->Adduct Boron atom forms covalent bond with 2' and 3' hydroxyls of tRNA ribose Inhibitor 6-Nitrobenzo[c]oxaborol-1(3H)-ol Inhibitor->LeuRS Enters Editing Site Inhibitor->Adduct Boron atom forms covalent bond with 2' and 3' hydroxyls of tRNA ribose Protein_Synth_Stop Protein Synthesis Inhibited Adduct->Protein_Synth_Stop Prevents tRNA charging and participation in translation G cluster_bact Bacterial Cell Response cluster_euk Eukaryotic Cell Response inhibitor 6-Nitrobenzo[c]oxaborol-1(3H)-ol leuRS Inhibition of Leucyl-tRNA Synthetase inhibitor->leuRS tRNA_depletion Depletion of charged tRNA-Leu leuRS->tRNA_depletion ppGpp Accumulation of (p)ppGpp tRNA_depletion->ppGpp in bacteria gcn2 GCN2 Kinase Activation tRNA_depletion->gcn2 in eukaryotes stringent Stringent Response ppGpp->stringent eIF2a eIF2α Phosphorylation gcn2->eIF2a isr Integrated Stress Response (ISR) (Global Translation Inhibition) eIF2a->isr G A Prepare Reaction Mix (Buffer, ATP, Leucine, [32P]Na-PPi) B Add Serial Dilutions of 6-Nitrobenzo[c]oxaborol-1(3H)-ol A->B C Initiate with LeuRS Enzyme B->C D Incubate (e.g., 37°C, 30 min) C->D E Stop with TCA/Charcoal D->E F Centrifuge to Pellet Charcoal E->F G Measure Radioactivity in Supernatant F->G H Calculate IC50 G->H G A Grow Cells to Mid-Log Phase B Treat Cells with Inhibitor Dilutions A->B C Pulse with [3H]-Leucine B->C D Stop Reaction on Ice C->D E Precipitate Proteins with Cold TCA D->E F Collect & Wash Precipitate E->F G Lyse Precipitate & Measure Radioactivity F->G H Calculate % Inhibition G->H

References

Application Notes and Protocols for Preclinical Formulation and Studies of AN3365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN3365, also known as epetraborole or GSK2251052, is a novel, boron-based small molecule inhibitor of bacterial leucyl-tRNA synthetase (LeuRS). This enzyme is essential for bacterial protein synthesis, and its inhibition leads to a bacteriostatic effect. AN3365 has demonstrated in vitro activity against a range of Gram-negative pathogens, including multidrug-resistant strains of Enterobacteriaceae and Pseudomonas aeruginosa.[1][2] These application notes provide a detailed overview of the formulation, preclinical pharmacokinetic (PK), and efficacy studies of AN3365 to guide researchers in their drug development efforts. While extensive preclinical safety and toxicology studies were undoubtedly conducted to support its progression to clinical trials, specific protocols and detailed quantitative data from these studies are not extensively available in the public domain. Therefore, this document will focus on the formulation, mechanism of action, pharmacokinetics, and in vivo efficacy based on available scientific literature.

Mechanism of Action

AN3365 exerts its antibacterial effect by targeting and inhibiting the bacterial leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for the attachment of leucine to its cognate tRNA, a critical step in protein synthesis. By binding to the editing site of LeuRS, AN3365 traps the tRNALeu in a non-productive complex, thereby halting protein production and bacterial growth.

AN3365_Mechanism_of_Action AN3365 AN3365 LeuRS Bacterial Leucyl-tRNA Synthetase (LeuRS) AN3365->LeuRS Binds to editing site Inhibition Inhibition of Protein Synthesis AN3365->Inhibition Forms stable adduct with tRNA-Leu on LeuRS tRNA_Leu tRNA-Leu LeuRS->tRNA_Leu Charges with Leucine (Normal Function) Bacterial_Growth Inhibition of Bacterial Growth Inhibition->Bacterial_Growth

Caption: Mechanism of action of AN3365.

Data Presentation

In Vitro Activity of AN3365

The following table summarizes the minimum inhibitory concentration (MIC) values of AN3365 against various Gram-negative bacteria.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae0.51
Klebsiella pneumoniae (KPC-producing)12
Pseudomonas aeruginosa (wild-type)28
Pseudomonas aeruginosa (carbapenem-resistant)48
Acinetobacter baumannii (wild-type)28
Stenotrophomonas maltophilia24

Data compiled from publicly available research.[2]

Mouse Pharmacokinetic Parameters of AN3365

The pharmacokinetic profile of AN3365 was assessed in female CD-1 mice following a single 30 mg/kg dose administered via intravenous (IV), oral (PO), and subcutaneous (SC) routes.

ParameterIntravenous (IV)Oral (PO)Subcutaneous (SC)
Dose (mg/kg) 303030
Cmax (µg/mL) 28.96.811.2
Tmax (h) 0.080.50.5
AUC (µg·h/mL) 28.325.130.2
Half-life (h) 2.53.12.9
Bioavailability (%) 10089107
Plasma Protein Binding (%) --7.6

Pharmacokinetic parameters were determined using a noncompartmental model for PO and SC data and a compartmental model for IV data.

Experimental Protocols

AN3365 Formulation for Preclinical Studies

A simple aqueous formulation is suitable for preclinical in vivo studies of AN3365.

Materials:

  • AN3365 powder

  • Sterile water for injection

  • 1 N Sodium Hydroxide (NaOH)

  • Sterile containers

  • pH meter

Protocol:

  • Weigh the required amount of AN3365 powder based on the desired concentration and final volume.

  • In a sterile container, dissolve the AN3365 powder in sterile water.

  • Gently mix the solution until the powder is completely dissolved.

  • Measure the pH of the solution using a calibrated pH meter.

  • Adjust the pH of the solution to approximately 5.02 by adding 1 N NaOH dropwise while continuously monitoring the pH.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Store the formulation at an appropriate temperature (e.g., 2-8°C) until use.

AN3365_Formulation_Workflow start Start weigh Weigh AN3365 Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve mix Mix until Dissolved dissolve->mix measure_ph Measure pH mix->measure_ph adjust_ph Adjust pH to ~5.02 with 1 N NaOH measure_ph->adjust_ph filter Sterile Filter (0.22 µm) adjust_ph->filter store Store at 2-8°C filter->store end End store->end

Caption: Workflow for AN3365 formulation.

Mouse Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of AN3365 in mice after IV, PO, and SC administration.

Animal Model:

  • Species: Mouse

  • Strain: CD-1

  • Sex: Female

  • Weight: 23-28 g

Experimental Design:

  • Acclimatize animals for at least 3 days before the study.

  • Fast animals overnight before dosing (for the PO group).

  • Divide mice into three groups for IV, PO, and SC administration (n=24-27 per group, with 3 mice per time point).

  • Prepare the AN3365 formulation at the desired concentration for a 30 mg/kg dose.

  • Administer AN3365 via the respective routes:

    • IV: Tail vein injection.

    • PO: Oral gavage.

    • SC: Subcutaneous injection.

  • Collect blood samples via cardiac puncture at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing K2EDTA as an anticoagulant.

  • Process the blood samples to separate plasma.

  • Analyze the plasma samples for AN3365 concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters using appropriate software.

Neutropenic Mouse Thigh Infection Model Protocol

Objective: To evaluate the in vivo efficacy of AN3365 against a bacterial infection in a neutropenic mouse model.

Animal Model:

  • Species: Mouse

  • Strain: ICR (or equivalent)

  • Sex: Female

  • Weight: 23-27 g

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia (<100 neutrophils/mm³).

  • Infection:

    • Culture the desired bacterial strain (e.g., P. aeruginosa) to mid-log phase.

    • Anesthetize the neutropenic mice.

    • Inject 0.1 mL of the bacterial inoculum (e.g., 10^7 CFU/mL) intramuscularly into the thigh.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer AN3365 or vehicle control via the desired route (e.g., subcutaneous).

    • Administer doses at specified intervals for the duration of the study.

  • Endpoint Analysis:

    • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colony-forming units (CFU) to determine the bacterial load per thigh.

    • Compare the bacterial load in the treated groups to the vehicle control group to assess efficacy.

Neutropenic_Thigh_Model_Workflow start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Intramuscular Thigh Infection neutropenia->infection treatment Administer AN3365 or Vehicle infection->treatment euthanasia Euthanize Mice treatment->euthanasia dissection Dissect and Homogenize Thigh euthanasia->dissection plating Serial Dilution and Plating dissection->plating incubation Incubate Plates plating->incubation cfu_count Count CFUs incubation->cfu_count analysis Data Analysis cfu_count->analysis end End analysis->end

Caption: Workflow of the neutropenic mouse thigh infection model.

Preclinical Toxicology Studies (General Guidance)

While specific data for AN3365 is limited in the public domain, a standard preclinical toxicology program to support an Investigational New Drug (IND) application would typically include the following studies conducted under Good Laboratory Practice (GLP) conditions:

  • Single-Dose Toxicity: Performed in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.

  • Repeat-Dose Toxicity: Conducted in two species for a duration relevant to the proposed clinical use (e.g., 28 days for early clinical trials). These studies are crucial for identifying the No Observed Adverse Effect Level (NOAEL) and characterizing the toxicological profile upon repeated exposure.

  • Safety Pharmacology: A core battery of tests to assess the effects of the drug candidate on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity: A series of in vitro and in vivo assays to evaluate the potential of the compound to cause genetic mutations or chromosomal damage. This typically includes an Ames test, a chromosome aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

The successful completion of these studies is essential to establish a preliminary safety profile and to determine a safe starting dose for human clinical trials.

Conclusion

AN3365 is a promising antibacterial agent with a novel mechanism of action and demonstrated efficacy in preclinical models. The formulation and protocols detailed in these application notes provide a foundation for researchers to conduct further preclinical evaluation of AN3365 and similar compounds. While detailed public data on its preclinical toxicology is scarce, adherence to standard regulatory guidelines for safety assessment is paramount for the successful translation of any new chemical entity from the laboratory to the clinic.

References

Methods for synthesizing 6-aminobenzo[c]oxaborol-1(3H)-ol from the nitro compound

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This application note provides detailed protocols for the synthesis of 6-aminobenzo[c]oxaborol-1(3H)-ol from its nitro precursor, 6-nitrobenzo[c]oxaborol-1(3H)-ol. This transformation is a critical step in the development of novel therapeutics, as the aminobenzoxaborole scaffold is a key pharmacophore in a variety of biologically active molecules. The methods outlined below are intended for researchers, scientists, and drug development professionals.

Introduction

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. The synthesis of substituted benzoxaboroles is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates. The reduction of a nitro group to an amine on the benzoxaborole ring provides a versatile handle for further functionalization. This document details two effective methods for this transformation: catalytic transfer hydrogenation and reduction with zinc.

Methods and Protocols

Two primary methods for the reduction of 6-nitrobenzo[c]oxaborol-1(3H)-ol to 6-aminobenzo[c]oxaborol-1(3H)-ol are presented: catalytic transfer hydrogenation using palladium on carbon (Pd/C) and ammonium formate, and a metal-mediated reduction using zinc powder.

Method 1: Catalytic Transfer Hydrogenation

This method is a widely used and generally high-yielding approach for the reduction of aromatic nitro compounds. The use of ammonium formate as a hydrogen donor avoids the need for high-pressure hydrogenation gas, making it a convenient and safer laboratory procedure.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-nitrobenzo[c]oxaborol-1(3H)-ol (1.0 equivalent) in ethanol (EtOH) to a concentration of approximately 0.14 M.

  • Addition of Reagents: To the stirred solution, add ammonium formate (HCO₂NH₄, 3.0 equivalents).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until complete consumption of the starting material is observed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by trituration with a suitable solvent or by column chromatography on silica gel to afford pure 6-aminobenzo[c]oxaborol-1(3H)-ol.[1]

Quantitative Data Summary:

ParameterValueReference
Substrate Concentration0.14 M[1]
Ammonium Formate (Equivalents)3.0[1]
Catalyst Loading (Pd/C)10-20 wt%[1]
SolventEthanol[1]
TemperatureRoom Temperature[1]
Reported Yield>99% (for a similar substrate)[1]
Purity>99% (HPLC)[1]
Method 2: Reduction with Zinc Powder

An alternative to catalytic hydrogenation is the use of reducing metals, such as zinc, in a protic solvent. This method can be advantageous when certain functional groups are sensitive to hydrogenation conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 6-nitrobenzo[c]oxaborol-1(3H)-ol (1.0 equivalent) in a mixture of ethanol and water.

  • Addition of Reagents: Add ammonium chloride (NH₄Cl) as an electrolyte.

  • Zinc Addition: Add zinc powder (typically 5-10 equivalents) portion-wise to the stirred suspension. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove excess zinc and inorganic salts.

  • Purification: Concentrate the filtrate and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated. The crude product can be purified by crystallization or column chromatography.[2]

Quantitative Data Summary:

ParameterValueReference
Reducing AgentZinc Powder[2]
AdditiveAmmonium Chloride[2]
Solvent SystemEthanol/Water[2]
TemperatureRoom Temperature to mild heating[2]
Reported YieldGood to excellent (for similar substrates)[2]

Visualized Workflows

To aid in the understanding of the experimental procedures, the following diagrams illustrate the key steps in each synthetic method.

Catalytic Transfer Hydrogenation Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 6-nitrobenzo[c]oxaborol-1(3H)-ol in Ethanol add_reagents Add Ammonium Formate start->add_reagents add_catalyst Add Pd/C Catalyst add_reagents->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC/HPLC react->monitor filter Filter through Celite® monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Trituration/ Column Chromatography concentrate->purify end 6-Aminobenzo[c]oxaborol-1(3H)-ol purify->end

Caption: Workflow for Catalytic Transfer Hydrogenation.

Zinc Reduction Workflow cluster_prep_zn Reaction Preparation cluster_reaction_zn Reaction cluster_workup_zn Work-up & Purification start_zn Suspend 6-nitrobenzo[c]oxaborol-1(3H)-ol in Ethanol/Water add_nh4cl Add Ammonium Chloride start_zn->add_nh4cl add_zn Add Zinc Powder add_nh4cl->add_zn react_zn Stir at Room Temperature/ Gentle Heating add_zn->react_zn monitor_zn Monitor by TLC/HPLC react_zn->monitor_zn filter_zn Filter to Remove Solids monitor_zn->filter_zn concentrate_zn Concentrate Filtrate filter_zn->concentrate_zn extract Extract with Organic Solvent concentrate_zn->extract purify_zn Purify by Crystallization/ Column Chromatography extract->purify_zn end_zn 6-Aminobenzo[c]oxaborol-1(3H)-ol purify_zn->end_zn

Caption: Workflow for Zinc-Mediated Reduction.

Conclusion

The protocols described in this application note provide reliable and efficient methods for the synthesis of 6-aminobenzo[c]oxaborol-1(3H)-ol from its corresponding nitro compound. The choice between catalytic transfer hydrogenation and zinc reduction will depend on the specific requirements of the synthesis, including substrate compatibility and available laboratory equipment. These methods are crucial for the advancement of research and development in the field of medicinal chemistry, enabling the synthesis of novel benzoxaborole derivatives for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming AN3365 Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming bacterial resistance to AN3365.

Frequently Asked Questions (FAQs)

Q1: What is AN3365 and what is its mechanism of action?

AN3365 is a novel, broad-spectrum, boron-based antibacterial agent.[1][2][3] It specifically targets and inhibits bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[2][4] By inhibiting LeuRS, AN3365 effectively halts protein production, leading to bacterial growth inhibition.[2] This compound has demonstrated activity against a range of Gram-negative bacteria, including multidrug-resistant strains.[1][2][3]

Q2: What is the primary mechanism of resistance to AN3365?

The principal mechanism of resistance to AN3365 is the acquisition of mutations in the leuS gene, which encodes the target enzyme, leucyl-tRNA synthetase (LeuRS).[5] These mutations alter the structure of the enzyme, reducing the binding affinity of AN3365 and thereby diminishing its inhibitory effect.

Q3: What are the known mutation frequencies for AN3365 resistance?

The in vitro mutation frequencies for AN3365 resistance in Gram-negative bacteria such as E. coli, P. aeruginosa, and K. pneumoniae have been reported to be in the range of 1 x 10⁻⁷ to 8 x 10⁻⁷.[4] More recent studies have observed similar frequencies, with mutants appearing at rates between 0.76 x 10⁻⁸ and 2.6 x 10⁻⁷.[4]

Q4: Does AN3365 get removed by bacterial efflux pumps?

AN3365 was designed to largely evade the main efflux pump mechanisms in Escherichia coli and Pseudomonas aeruginosa.[1][2] Studies have shown no significant change in the minimum inhibitory concentration (MIC) of AN3365 against strains of P. aeruginosa with deletions in major efflux pump genes (MexAB-OprM, MexCD-OprJ, MexEF-oprN) or in an E. coli strain with a disrupted tolC gene, a key component of several efflux pumps.[2]

Q5: Are there any strategies to overcome or prevent AN3365 resistance?

Yes, combination therapy is a promising strategy. While no synergy or antagonism has been detected with a range of antibiotic classes, combining AN3365 with colistin has been shown to reduce the emergence of AN3365-resistant mutants.[4][6]

Q6: How does AN3365 treatment affect bacterial physiology?

Treatment with AN3365 has been shown to induce the stringent response in bacteria.[4][6] This is a stress response pathway characterized by the accumulation of the alarmone (p)ppGpp, which can play a role in antibiotic tolerance.[4][6]

Troubleshooting Guides

Problem: High frequency of resistant colonies observed in my experiments.

  • Possible Cause 1: High bacterial inoculum.

    • Troubleshooting Tip: Ensure you are using the correct inoculum size for your mutation frequency experiments. A very high starting cell density increases the probability of pre-existing resistant mutants in the population. Refer to the "Protocol for Determining AN3365 Resistance Mutation Frequency" below for recommended cell concentrations.

  • Possible Cause 2: Inappropriate antibiotic concentration.

    • Troubleshooting Tip: Using a concentration of AN3365 that is too low may not provide sufficient selective pressure, allowing for the growth of partially resistant mutants. Conversely, a concentration that is too high may inhibit the growth of all cells, making it difficult to calculate a mutation frequency. It is recommended to use 4-fold or 10-fold the Minimum Inhibitory Concentration (MIC) for selecting resistant mutants.[4]

  • Possible Cause 3: Contamination.

    • Troubleshooting Tip: Ensure aseptic techniques are strictly followed to prevent contamination of your cultures with inherently resistant bacterial species.

Problem: I am unable to confirm if my resistant isolates have mutations in the leuS gene.

  • Possible Cause 1: Inefficient PCR amplification.

    • Troubleshooting Tip: Optimize your PCR conditions. This includes checking the primer sequences for accuracy and potential secondary structures, adjusting the annealing temperature, and ensuring the quality of your template DNA. Refer to the "Protocol for Identifying leuS Gene Mutations" for guidance on primer design and PCR.

  • Possible Cause 2: Mutations are outside the sequenced region.

    • Troubleshooting Tip: The leuS gene is large. Ensure your sequencing strategy covers the entire coding sequence to identify all possible mutations.

  • Possible Cause 3: Resistance is due to a different, less common mechanism.

    • Troubleshooting Tip: While leuS mutations are the primary mechanism, other factors could contribute to reduced susceptibility. Consider investigating changes in gene expression of other cellular components, though efflux is reported to be a minor factor.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of AN3365 against various Gram-Negative Bacteria

Bacterial SpeciesResistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterobacteriaceae (all)Wild-Type0.51[7][8]
K. pneumoniaeKPC-producing12[7][8]
P. mirabilisWild-Type11[7]
P. aeruginosaWild-Type28[7][8]
P. aeruginosaCarbapenem-resistant48[7][8]
A. baumanniiWild-Type28[7][8]
A. baumanniiMultidrug-resistant816[7][8]
S. maltophiliaWild-Type24[7][8]
B. cepaciaClinical Isolates832[7][8]

Table 2: In Vitro Mutation Frequencies for AN3365 Resistance

Bacterial SpeciesStrainMutation FrequencyReference
E. coliMultiple1 x 10⁻⁷ to 8 x 10⁻⁷[4]
P. aeruginosaMultiple1 x 10⁻⁷ to 8 x 10⁻⁷[4]
K. pneumoniaeMultiple1 x 10⁻⁷ to 8 x 10⁻⁷[4]
E. coliATCC 259222.6 x 10⁻⁷[4]
P. aeruginosaATCC 278530.76 x 10⁻⁸[4]
K. pneumoniaeATCC BAA-17051.4 x 10⁻⁷[4]

Experimental Protocols

Protocol for AN3365 Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the broth microdilution method as recommended by EUCAST guidelines.[4]

  • Preparation of AN3365 Stock Solution:

    • Prepare a stock solution of AN3365 in an appropriate solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the AN3365 stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well with concentrations ranging from 128 µg/mL to 0.06 µg/mL.

    • Include a growth control well (no AN3365) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate, pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of AN3365 that completely inhibits visible bacterial growth.

Protocol for Determining AN3365 Resistance Mutation Frequency
  • Culture Preparation:

    • Grow the bacterial strain overnight in Mueller-Hinton II (MHII) broth at 37°C with shaking.

  • Inoculum Plating:

    • Plate dilutions of the overnight culture on MHII agar plates containing no antibiotic to determine the total viable cell count (CFU/mL).

    • Plate undiluted aliquots of the overnight culture on MHII agar plates containing 4-fold or 10-fold the MIC of AN3365.

  • Incubation and Colony Counting:

    • Incubate all plates at 37°C for 48 hours.

    • Count the number of colonies on both the antibiotic-free and AN3365-containing plates.

  • Calculation of Mutation Frequency:

    • The mutation frequency is calculated by dividing the number of CFU/mL on the AN3365-containing plates by the CFU/mL on the antibiotic-free plates.[4]

Protocol for Identifying leuS Gene Mutations
  • Genomic DNA Extraction:

    • Isolate genomic DNA from both the AN3365-resistant mutant and the susceptible parent strain using a commercial DNA extraction kit.

  • PCR Amplification of the leuS Gene:

    • Design primers to amplify the entire coding sequence of the leuS gene. This may require multiple overlapping primer pairs due to the size of the gene.

    • Perform PCR using a high-fidelity DNA polymerase to minimize the introduction of errors.

  • PCR Product Purification and Sequencing:

    • Purify the PCR products to remove primers and unincorporated nucleotides.

    • Sequence the purified PCR products using Sanger sequencing. Ensure sequencing of both forward and reverse strands for accuracy.

  • Sequence Analysis:

    • Align the leuS gene sequence from the resistant mutant with the sequence from the susceptible parent strain using bioinformatics software (e.g., BLAST, ClustalW).

    • Identify any nucleotide changes (substitutions, insertions, or deletions) in the resistant isolate.

    • Translate the nucleotide sequences to amino acid sequences to determine if the mutations result in a change in the LeuRS protein.

Visualizations

AN3365_Mechanism_of_Action cluster_bacterium Bacterial Cell AN3365 AN3365 LeuRS Leucyl-tRNA Synthetase (LeuRS) AN3365->LeuRS Inhibits Charged_tRNALeu Leucyl-tRNA-Leu (Charged) LeuRS->Charged_tRNALeu Charges tRNALeu tRNA-Leu tRNALeu->LeuRS Leucine Leucine Leucine->LeuRS Ribosome Ribosome Charged_tRNALeu->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis AN3365_Resistance_Mechanism cluster_bacterium Resistant Bacterial Cell AN3365 AN3365 Mutated_LeuRS Mutated LeuRS AN3365->Mutated_LeuRS Ineffective Inhibition leuS_gene leuS gene mutated_leuS_gene mutated leuS gene leuS_gene->mutated_leuS_gene Mutation mutated_leuS_gene->Mutated_LeuRS Encodes Protein_Synthesis Protein Synthesis (Continues) Mutated_LeuRS->Protein_Synthesis Experimental_Workflow_Resistance_ID start Start: Suspected AN3365 Resistant Isolate mic_test Perform MIC Test start->mic_test mutation_freq Determine Mutation Frequency start->mutation_freq Optional is_resistant Is MIC > Susceptible Breakpoint? mic_test->is_resistant gDNA_extraction Genomic DNA Extraction is_resistant->gDNA_extraction Yes not_resistant Isolate is Susceptible is_resistant->not_resistant No pcr PCR Amplification of leuS gene gDNA_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis (Alignment) sequencing->analysis mutation_confirmed leuS Mutation Confirmed analysis->mutation_confirmed

References

Technical Support Center: Synthesis of 6-Nitrobenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Nitrobenzo[c]oxaborol-1(3H)-ol for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6-Nitrobenzo[c]oxaborol-1(3H)-ol?

A1: The most common synthetic approach is a two-step process. The first step involves the formation of the benzo[c]oxaborol-1(3H)-ol core, followed by a regioselective nitration at the 6-position.

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is crucial during nitration. The reaction is typically performed at low temperatures (e.g., -40°C) to prevent over-nitration and decomposition of the starting material. Slow, dropwise addition of the nitrating agent is also essential.

Q3: How can I purify the final product, 6-Nitrobenzo[c]oxaborol-1(3H)-ol?

A3: Purification is often achieved through silica gel chromatography. A common solvent system is a mixture of ethyl acetate and hexanes. Trituration with a suitable solvent like hexane can also be employed to obtain a solid product from a viscous oil.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of Benzo[c]oxaborol-1(3H)-ol (Step 1) Incomplete lithiation or Grignard reagent formation.Ensure anhydrous conditions and use freshly titrated organolithium or Grignard reagents. The reaction should be carried out under an inert atmosphere (e.g., Argon).
Ineffective boronic ester formation.Add the borate ester (e.g., triisopropyl borate) slowly at a low temperature (-78°C) and allow the reaction to warm to room temperature gradually.
Hydrolysis of the boronic ester during workup.Carefully control the pH during the acidic workup to ensure complete cyclization to the benzoxaborole.
Low yield during nitration (Step 2) Decomposition of the starting material.Maintain a strictly low temperature (-40°C or lower) during the addition of the nitrating agent (e.g., fuming nitric acid).[1]
Over-nitration or formation of side products.Use a controlled amount of the nitrating agent and add it dropwise to the reaction mixture. Consider using a milder nitrating agent if over-nitration persists.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction.
Difficulty in purifying the final product Product is an oil and does not solidify.After chromatographic purification, attempt trituration with a non-polar solvent like hexane to induce crystallization.[1]
Co-elution of impurities during chromatography.Optimize the solvent system for silica gel chromatography. A gradient elution might be necessary to separate closely related impurities.
Residual acidic impurities from the nitration step.Ensure thorough washing of the organic layer with a mild base (e.g., 1M aqueous sodium hydroxide) during the workup to neutralize any remaining acid.[1]

Experimental Protocols

Protocol 1: Synthesis of Benzo[c]oxaborol-1(3H)-ol

This protocol is based on the synthesis of a substituted analog and should be adapted for the specific starting material.

Materials:

  • 2-Bromobenzyl alcohol

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-bromobenzyl alcohol in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the solution. Stir the mixture at -78°C for 1 hour.

  • Add triisopropyl borate dropwise at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0°C and acidify with 1N HCl to a pH below 5.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Synthesis of 6-Nitrobenzo[c]oxaborol-1(3H)-ol

Materials:

  • Benzo[c]oxaborol-1(3H)-ol

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Fuming nitric acid

  • Ice

  • Ethyl acetate

  • 1M Aqueous sodium hydroxide (NaOH)

  • Magnesium sulfate

Procedure:

  • Dissolve Benzo[c]oxaborol-1(3H)-ol in a suitable solvent like CCl4.

  • Cool the solution to -40°C.

  • Add fuming nitric acid dropwise, ensuring the temperature remains below -40°C.[1]

  • Stir the reaction mixture for approximately 20 minutes at -40°C.[1]

  • Quench the reaction by pouring it into ice and stir at room temperature for 10 minutes.[1]

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with 1M aqueous NaOH, followed by water.[1]

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the product by silica gel chromatography or trituration with hexane.[1]

Visual Guides

G cluster_step1 Step 1: Benzoxaborole Formation cluster_step2 Step 2: Nitration A Starting Material (e.g., 2-Bromobenzyl alcohol) B Lithiation/Grignard Formation (n-BuLi or Mg, Anhydrous THF, -78°C) A->B C Borylation (Triisopropyl borate) B->C D Acidic Workup & Cyclization (HCl) C->D E Purification (Silica Gel Chromatography) D->E F Benzo[c]oxaborol-1(3H)-ol E->F G Benzo[c]oxaborol-1(3H)-ol H Nitration (Fuming Nitric Acid, CCl4, -40°C) G->H I Quenching & Workup (Ice, NaOH wash) H->I J Purification (Silica Gel Chromatography/Trituration) I->J K 6-Nitrobenzo[c]oxaborol-1(3H)-ol J->K

Caption: Synthetic workflow for 6-Nitrobenzo[c]oxaborol-1(3H)-ol.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed step Which step has low yield? start->step step1_check Check Anhydrous Conditions & Reagent Quality step->step1_check Step 1 step2_check Check Reaction Temperature & Reagent Addition step->step2_check Step 2 purification_check Difficulty in Purification? step->purification_check Purification step1_sol Use dry solvents/glassware. Titrate organometallic reagents. step1_check->step1_sol step2_sol Maintain strict low temperature. Add nitrating agent dropwise. step2_check->step2_sol purification_sol_chrom Optimize chromatography solvent system. purification_check->purification_sol_chrom Yes purification_sol_trit Attempt trituration with non-polar solvent. purification_check->purification_sol_trit Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Stability issues of 6-Nitrobenzo[c]oxaborol-1(3H)-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitrobenzo[c]oxaborol-1(3H)-ol. The information is designed to address potential stability issues encountered in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-Nitrobenzo[c]oxaborol-1(3H)-ol in solution?

A1: The main stability concerns for 6-Nitrobenzo[c]oxaborol-1(3H)-ol in solution are hydrolysis, oxidation, and photodecomposition. The benzoxaborole ring system is generally more stable to hydrolysis than corresponding boronic acids, but it can still be susceptible to degradation under certain pH and temperature conditions. The nitroaromatic group can also influence the compound's susceptibility to degradation.

Q2: How does pH affect the stability of 6-Nitrobenzo[c]oxaborol-1(3H)-ol solutions?

A2: Both acidic and basic conditions can promote the degradation of 6-Nitrobenzo[c]oxaborol-1(3H)-ol. Strong acidic or alkaline environments can catalyze the hydrolysis of the oxaborole ring. It is recommended to maintain solutions at a pH as close to neutral as possible, unless the experimental protocol requires otherwise. Buffering the solution can help maintain a stable pH.

Q3: Is 6-Nitrobenzo[c]oxaborol-1(3H)-ol sensitive to light?

A3: Nitroaromatic compounds can be susceptible to photodecomposition. Therefore, it is best practice to protect solutions of 6-Nitrobenzo[c]oxaborol-1(3H)-ol from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the recommended storage conditions for solutions of 6-Nitrobenzo[c]oxaborol-1(3H)-ol?

A4: For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q5: What are the likely degradation products of 6-Nitrobenzo[c]oxaborol-1(3H)-ol?

A5: Under hydrolytic conditions, the oxaborole ring may open to form 2-hydroxymethyl-5-nitrophenylboronic acid. Oxidative conditions could lead to the degradation of the benzoxaborole core. Under reductive conditions, the nitro group could be reduced to an amino group, forming 6-aminobenzo[c]oxaborol-1(3H)-ol.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with 6-Nitrobenzo[c]oxaborol-1(3H)-ol solutions.

Issue Possible Cause(s) Troubleshooting Steps
Precipitate forms in the solution upon storage. - The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.- The solvent has evaporated, increasing the concentration.- Degradation has led to the formation of a less soluble product.- Prepare a more dilute stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation.- Store solutions at the recommended temperature.- Filter the solution through a 0.22 µm syringe filter before use.
The solution changes color (e.g., turns yellow). - This may indicate chemical degradation, possibly due to oxidation or photodecomposition.- Prepare fresh solutions before use.- Protect solutions from light and air (e.g., by purging with an inert gas like nitrogen or argon).- Analyze the solution by HPLC to check for the appearance of degradation peaks.
Inconsistent or non-reproducible experimental results. - The compound may be degrading over the course of the experiment.- Inconsistent concentrations in the prepared solutions.- Prepare fresh solutions for each experiment.- Include a positive control with a freshly prepared solution in each experiment.- Verify the concentration of the stock solution spectrophotometrically or by HPLC before use.- Assess the stability of the compound under your specific experimental conditions (time, temperature, media).
Unexpected peaks appear in HPLC analysis. - These are likely degradation products.- Compare the chromatogram to that of a freshly prepared standard solution to identify the parent peak.- Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and aid in their identification.- Consider using mass spectrometry (LC-MS) to identify the mass of the unknown peaks.

Summary of Forced Degradation Data (Hypothetical)

The following table summarizes hypothetical quantitative data from a forced degradation study on 6-Nitrobenzo[c]oxaborol-1(3H)-ol. This data is for illustrative purposes to guide researchers in their own stability assessments.

Stress Condition Conditions Time (hours) Degradation (%) Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C2415.22-hydroxymethyl-5-nitrophenylboronic acid
Base Hydrolysis 0.1 M NaOH at 60°C2425.82-hydroxymethyl-5-nitrophenylboronic acid and other related impurities
Oxidation 3% H₂O₂ at room temperature2410.5Oxidized benzoxaborole species
Thermal Degradation 80°C488.3Unspecified thermal degradants
Photodegradation UV light (254 nm)2418.7Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 6-Nitrobenzo[c]oxaborol-1(3H)-ol.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 6-Nitrobenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose a clear vial of the stock solution to UV light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate 6-Nitrobenzo[c]oxaborol-1(3H)-ol from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by a UV scan, likely around 254 nm or 300 nm due to the nitroaromatic chromophore).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

degradation_pathway parent 6-Nitrobenzo[c]oxaborol-1(3H)-ol hydrolysis_product 2-hydroxymethyl-5-nitrophenylboronic acid parent->hydrolysis_product Acid/Base Hydrolysis reduction_product 6-Aminobenzo[c]oxaborol-1(3H)-ol parent->reduction_product Reduction oxidation_product Oxidized Degradation Products parent->oxidation_product Oxidation (e.g., H₂O₂) photolysis_product Photolytic Degradation Products parent->photolysis_product UV Light

Caption: Hypothetical degradation pathways of 6-Nitrobenzo[c]oxaborol-1(3H)-ol.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolysis prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: General workflow for a forced degradation study.

Technical Support Center: Reducing Cytotoxicity of Benzoxaborole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoxaborole derivatives. The information aims to address common challenges encountered during in vitro experiments and offers strategies to mitigate cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of cytotoxicity for benzoxaborole derivatives?

A1: The cytotoxic mechanisms of benzoxaborole derivatives can vary depending on their specific structure and the cell type being studied. However, several key pathways have been identified:

  • Inhibition of Leucyl-tRNA Synthetase (LeuRS): Certain antifungal benzoxaboroles, like tavaborole (AN2690), function by forming a stable adduct with the editing site of LeuRS, an enzyme crucial for protein synthesis. This inhibition of protein synthesis leads to cell death.[1][2]

  • Inhibition of CPSF3: A novel class of anticancer benzoxaboroles has been shown to directly inhibit the endonuclease activity of Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[3] This enzyme is essential for pre-mRNA 3'-end processing. Its inhibition disrupts transcriptional termination, leading to the downregulation of numerous genes and inducing cancer cell death.[3]

  • Induction of Apoptosis: Some anticancer benzoxaboroles have been observed to induce apoptosis, or programmed cell death. This is often associated with the activation of key executioner enzymes like caspase-3.[4]

  • Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, particularly in the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[4] This can be accompanied by events like mitotic catastrophe.[4]

Q2: I am observing high cytotoxicity in my primary cell line but not in my cancerous cell line. What could be the reason?

A2: This phenomenon, known as differential cytotoxicity, is the desired outcome for anticancer agents. Several factors can contribute to this:

  • Target Expression: The molecular target of your benzoxaborole derivative (e.g., a specific enzyme) might be more critical for the survival or proliferation of the cancer cells compared to the normal cells.

  • Cellular Metabolism: Cancer cells often have altered metabolic pathways. Your compound might be metabolized into a more potent cytotoxic agent within the cancer cells, or alternatively, normal cells may have more efficient detoxification mechanisms.

  • Proliferation Rate: Many cytotoxic agents preferentially affect rapidly dividing cells. Since cancer cells typically proliferate faster than most primary cells, they are more susceptible.

  • Structure-Activity Relationship (SAR): Minor structural modifications to the benzoxaborole scaffold can significantly impact its selectivity. For instance, studies have shown that specific substitutions can lead to compounds with high potency against cancer cells and significantly lower toxicity towards normal cells.[5]

Q3: My benzoxaborole derivative is precipitating in the cell culture medium. How can I resolve this?

A3: Compound precipitation is a common issue that can lead to inconsistent results and apparent cytotoxicity. Here are some troubleshooting steps:

  • Optimize Solvent Concentration: Most stock solutions are prepared in DMSO. Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic and cause less soluble compounds to precipitate.[6]

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous medium, try a stepwise dilution. You can also try adding the medium to the DMSO stock dropwise while vortexing to allow for a more gradual change in solvent polarity.[6]

  • Use of Surfactants or Solubilizing Agents: Consider using a low, non-toxic concentration of a surfactant (e.g., Tween-80) or formulating the compound with solubilizing agents like cyclodextrins. Always include a vehicle control with the surfactant alone to ensure it doesn't interfere with the assay.

  • Pre-warm the Medium: Ensure your cell culture medium is warmed to 37°C before adding the compound, as solubility often increases with temperature.

  • Sonication: Briefly sonicating the final solution can sometimes help dissolve small precipitates, but care should be taken not to degrade the compound.

Troubleshooting Guide: Inconsistent Cytotoxicity Assay Results

This guide addresses common issues encountered during in vitro cytotoxicity assays, such as the MTT assay.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding.- Compound precipitation.- Pipetting errors.- "Edge effect" in the microplate.[7]- Ensure a single-cell suspension before seeding.- Follow solubility troubleshooting steps (see FAQ 3).- Calibrate pipettes regularly.- Avoid using the outer wells of the plate; fill them with sterile PBS or medium instead.[7]
Low signal or absorbance reading - Low cell number.- Reagent degradation (e.g., MTT solution exposed to light).- Insufficient incubation time.- Incorrect wavelength reading.- Optimize cell seeding density.- Store reagents as recommended, protecting them from light.[8]- Ensure adequate incubation time for both the compound and the assay reagent.- Verify the spectrophotometer settings are correct for the specific assay (e.g., 570 nm for MTT).[8]
High background reading - Contamination (bacterial or fungal).- Phenol red or serum interference in the medium.- Incomplete solubilization of formazan crystals (MTT assay).- Regularly test for contamination.- Use a background control (medium + assay reagent, no cells).[8]- Ensure complete dissolution of crystals by mixing thoroughly and allowing sufficient incubation with the solubilizer. Warming the plate to 37°C can help.[9]

Strategies to Reduce Cytotoxicity

If a benzoxaborole derivative shows promising activity but undesirable off-target cytotoxicity, the following strategies can be explored.

Structural Modification

The structure-activity relationship (SAR) is key to modulating cytotoxicity.

  • Substitution Patterns: The position and nature of substituents on the benzoxaborole ring can dramatically influence cytotoxicity. For example, exchanging an oxygen atom in a side chain for a nitrogen or an amide group has been shown to significantly reduce cytotoxicity.[5]

  • Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) can sometimes maintain desired activity while reducing toxicity.

Formulation and Drug Delivery Systems

Encapsulating the compound in a drug delivery system can shield normal cells from exposure, reduce systemic toxicity, and potentially enhance delivery to the target site.

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can reduce the toxicity of the encapsulated drug and alter its pharmacokinetic profile.[10][11]

  • Nanoparticles: Polymeric nanoparticles can be used to control the release of the drug. Coating nanoparticles with a lipidic shell has been shown to significantly improve cell viability by preventing the release of potentially toxic ions.[12]

The following diagram illustrates a general workflow for assessing and mitigating the cytotoxicity of novel benzoxaborole derivatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity & Troubleshooting cluster_2 Phase 3: Cytotoxicity Reduction A Synthesize Benzoxaborole Derivatives B Primary Cytotoxicity Assay (e.g., MTT on Cancer Cell Line) A->B C Determine IC50 Values B->C D Assess Cytotoxicity in Normal/Primary Cell Line (CC50) C->D F Troubleshoot Assay Issues (Solubility, Contamination etc.) C->F E Calculate Selectivity Index (SI = CC50 / IC50) D->E D->F G High SI? (e.g., > 10) E->G I Low SI? E->I H Proceed with Lead Compound G->H Yes G->I No J Structural Modification (SAR) I->J K Advanced Formulation (Liposomes, Nanoparticles) I->K L Re-evaluate Cytotoxicity J->L Iterate K->L Iterate L->D Iterate

Workflow for Cytotoxicity Assessment and Reduction.

Quantitative Data Summary

The following tables summarize cytotoxicity (CC50) and inhibitory concentration (IC50) data for various benzoxaborole derivatives from published studies. The Selectivity Index (SI), calculated as CC50/IC50, is a crucial measure of a compound's therapeutic window. A higher SI value is desirable.

Table 1: Anticancer Activity of 7-Propanamide Benzoxaboroles Cell Line: SKOV3 (Ovarian Cancer)

CompoundIC50 (nM)[5][9]
103 33
115 21
Note: These compounds showed near-200-fold selectivity versus normal cells.[9]

Table 2: Antiviral Activity and Cytotoxicity of Benzoxaborole Derivatives Cell Line: DENV2proHeLa

CompoundTargetIC50 (µM)[5]CC50 (µM)[5]Selectivity Index (SI)
18 DENV Protease2.1>100>47.6
28 DENV Protease2.5>200>80
29 DENV Protease1.1140127.3
30 DENV Protease2.2>200>90.9
31 DENV Protease3.2>200>62.5
33 DENV Protease0.544074.1

The following diagram illustrates the mechanism of action for certain anticancer benzoxaboroles that induce apoptosis.

G cluster_pathway Apoptosis Induction Pathway drug Anticancer Benzoxaborole target Intracellular Target (e.g., CPSF3, Other) drug->target signal Apoptotic Signaling Cascade target->signal caspase Caspase-3 Activation signal->caspase apoptosis Cell Death (Apoptosis) caspase->apoptosis

Simplified Benzoxaborole-Induced Apoptosis Pathway.

Experimental Protocols

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol provides a standard method for assessing cell viability by measuring the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cells and appropriate complete culture medium

  • Benzoxaborole derivative (stock solution in DMSO)

  • 96-well clear, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7][13]

  • Sterile PBS

  • Multichannel pipette

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the exponential growth phase and have high viability. b. Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well, optimization is required). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate in a humidified incubator (37°C, 5% CO₂) for 24 hours to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the benzoxaborole derivative in the complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only). b. After 24 hours of incubation, carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions (or controls) to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: a. After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cells. For suspension cells, centrifugation of the plate may be required before medium removal. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7] c. Mix thoroughly by gentle shaking or pipetting up and down to ensure all formazan crystals are dissolved. Incubate at room temperature for 15 minutes on an orbital shaker, protected from light, to ensure complete solubilization.[8]

  • Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630-690 nm can be used to subtract background absorbance. b. Data Analysis: i. Subtract the absorbance of the blank (medium only) from all readings. ii. Express the viability of treated cells as a percentage of the vehicle control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 iii. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

References

AN3365 Clinical Development Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the clinical development of AN3365.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge that halted the clinical development of AN3365?

The primary challenge leading to the discontinuation of Phase II clinical trials for AN3365 was the rapid emergence of bacterial resistance. In a study focused on complicated urinary tract infections (cUTI), resistant mutants were observed in 3 out of 14 patients.[1] This high frequency of resistance development poses a significant hurdle for its potential as a standalone therapeutic agent.

Q2: What is the mechanism of action of AN3365?

AN3365 is a novel, boron-based inhibitor of bacterial leucyl-tRNA synthetase (LeuRS). It functions through an oxaborole tRNA trapping (OBORT) mechanism, which ultimately blocks protein synthesis in Gram-negative bacteria. This targeted action on an essential bacterial enzyme makes it a potent antimicrobial agent.

Q3: What is the mechanism of resistance to AN3365?

Resistance to AN3365 arises from specific mutations within the editing domain of the leucyl-tRNA synthetase (LeuRS) enzyme. These mutations reduce the binding affinity of AN3365 to its target, thereby diminishing its inhibitory effect. Whole-genome sequencing of resistant isolates has confirmed that these target-specific mutations in the LeuRS editing domain can arise with a low fitness cost to the bacteria, contributing to their rapid selection.

Q4: What is the known in vitro activity spectrum of AN3365?

AN3365 has demonstrated potent in vitro activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains of Enterobacteriaceae and Pseudomonas aeruginosa. It has also shown activity against carbapenemase-producing isolates. However, its activity against Acinetobacter baumannii and Burkholderia cepacia is comparatively lower.

Q5: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of AN3365?

Preclinical studies in mouse models have shown that AN3365 possesses good pharmacokinetic properties. Efficacy has been demonstrated in murine thigh infection models with both E. coli and P. aeruginosa. The primary PK/PD parameter linked to efficacy is likely the time the free drug concentration remains above the minimum inhibitory concentration (fT>MIC), which is typical for protein synthesis inhibitors. However, the rapid emergence of resistance suggests that the PK/PD profile in humans may not have been sufficient to suppress the amplification of resistant subpopulations.

Troubleshooting Guides

In Vitro Susceptibility Testing

Q: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for AN3365 against our bacterial isolates. What could be the cause?

A: Inconsistent MIC values can arise from several factors:

  • Inoculum Preparation: Ensure a standardized inoculum density is used, typically 5 x 10^5 CFU/mL, as recommended by CLSI guidelines. Variations in the starting bacterial concentration can significantly impact the apparent MIC.

  • Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. Variations in divalent cation concentrations (Ca2+ and Mg2+) can affect the activity of some antimicrobial agents.

  • Compound Stability: While specific stability data for AN3365 in solution is not widely published, it is crucial to prepare fresh solutions of the compound for each experiment. Degradation of the compound over time could lead to erroneously high MIC values.

  • Plate Incubation: Ensure consistent incubation times and temperatures (e.g., 16-20 hours at 35°C for most Gram-negative pathogens). Extended incubation may allow for the growth of resistant subpopulations.

Q: We are trying to determine the frequency of resistance to AN3365 in our bacterial population and are not getting reproducible results. What is the recommended method?

A: A standardized method for determining the frequency of resistance is crucial for obtaining reproducible data. A common approach involves the following steps:

  • Overnight Culture: Grow the bacterial strain to stationary phase in antibiotic-free broth.

  • Plating: Plate serial dilutions of the overnight culture onto agar plates containing AN3365 at concentrations of 4x and 10x the MIC. Also, plate dilutions onto antibiotic-free agar to determine the total viable count.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Calculation: The mutation frequency is calculated by dividing the number of colonies that grow on the antibiotic-containing plates by the total number of viable bacteria plated. It is important to perform multiple biological replicates to ensure the statistical significance of the results.

In Vivo Efficacy Studies

Q: We are conducting a neutropenic mouse thigh infection model to evaluate the efficacy of AN3365, but the bacterial burden in our control group is not consistent. What are the critical parameters to control?

A: Consistency in the neutropenic mouse thigh infection model is dependent on several key factors:

  • Neutropenia Induction: The timing and dosage of cyclophosphamide used to induce neutropenia are critical. Ensure consistent administration to achieve a neutrophil count of <100 cells/mm³.

  • Bacterial Inoculum: The inoculum size should be standardized. A typical inoculum for this model is approximately 10^6 to 10^7 CFU per thigh. The viability and growth phase of the bacteria used for infection should be consistent between experiments.

  • Infection Site: The intramuscular injection into the thigh should be performed consistently to ensure the infection is localized and reproducible.

  • Time of Treatment Initiation: The timing of the first dose of AN3365 post-infection is a critical parameter that can influence the outcome. This should be kept constant across all experimental groups.

Q: We are observing the emergence of resistant isolates in our in vivo efficacy studies with AN3365. How can we investigate this further?

A: The emergence of in-study resistance is a key challenge with AN3365. To investigate this:

  • Isolate and Characterize: Isolate bacteria from the thighs of treated animals at the end of the experiment.

  • Determine MICs: Perform MIC testing on the recovered isolates to confirm resistance to AN3365.

  • Sequence the Target: Sequence the leuS gene of the resistant isolates to identify mutations in the editing domain. This will confirm the mechanism of resistance.

  • Evaluate Fitness Cost: Compare the in vitro growth rate of the resistant isolates to the parental strain to assess any fitness cost associated with the resistance mutations.

Data Presentation

Table 1: In Vitro Activity of AN3365 against Gram-Negative Bacilli

Organism (n)MIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae0.51
K. pneumoniae (KPC-producing)12
P. aeruginosa (wild-type)28
P. aeruginosa (carbapenem-resistant)48
A. baumannii (wild-type)28
A. baumannii (multidrug-resistant)816
S. maltophilia24
B. cepacia832

Data compiled from publicly available research.

Table 2: Frequency of Resistance to AN3365 in Gram-Negative Bacilli

OrganismMutation Frequency Range
E. coli1 x 10⁻⁷ to 8 x 10⁻⁷
P. aeruginosa1 x 10⁻⁷ to 8 x 10⁻⁷
K. pneumoniae1 x 10⁻⁷ to 8 x 10⁻⁷

Data represents the range of reported in vitro mutation frequencies.

Experimental Protocols

Representative Protocol for Macromolecular Synthesis Assay

This assay is used to determine the primary cellular pathway inhibited by an antimicrobial agent.

Materials:

  • Bacterial culture in logarithmic growth phase.

  • Radiolabeled precursors: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), [³H]leucine (for protein synthesis), and [¹⁴C]N-acetylglucosamine (for cell wall synthesis).

  • AN3365 and control antibiotics (e.g., ciprofloxacin for DNA, rifampicin for RNA, tetracycline for protein, and vancomycin for cell wall synthesis).

  • Trichloroacetic acid (TCA).

  • Scintillation fluid and scintillation counter.

Method:

  • Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium.

  • Aliquot the culture into tubes.

  • Add the respective radiolabeled precursor to each tube and incubate for a short period to allow for uptake.

  • Add AN3365 or a control antibiotic at a concentration known to be inhibitory (e.g., 4x MIC). Include a no-drug control.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 15, 30, and 60 minutes), remove aliquots and add them to ice-cold TCA to precipitate the macromolecules.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with TCA to remove unincorporated radiolabeled precursors.

  • Quantify the amount of incorporated radioactivity in the precipitate using a scintillation counter.

  • Plot the incorporated radioactivity over time for each macromolecule in the presence and absence of the antibiotics. Inhibition of a specific pathway will be indicated by a significant reduction in the incorporation of the corresponding radiolabeled precursor.

Representative Protocol for Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents.

Materials:

  • Female ICR or Swiss Webster mice (6-8 weeks old).

  • Cyclophosphamide for induction of neutropenia.

  • Bacterial strain of interest (e.g., P. aeruginosa ATCC 27853).

  • AN3365 formulation for injection (e.g., subcutaneous).

  • Sterile saline or appropriate vehicle control.

  • Tissue homogenizer.

  • Agar plates for bacterial enumeration.

Method:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally at approximately 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This will induce neutropenia (<100 neutrophils/mm³).

  • Prepare Inoculum: Grow the bacterial strain overnight and dilute it in sterile saline to the desired concentration (e.g., 10⁷ CFU/mL).

  • Infect Mice: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle of one or both hind limbs.

  • Initiate Treatment: At a predetermined time post-infection (e.g., 2 hours), begin treatment with AN3365 or vehicle control. Administer the treatment at specified intervals (e.g., every 6 or 12 hours) for a defined duration (e.g., 24 or 48 hours).

  • Assess Bacterial Burden: At the end of the treatment period, euthanize the mice and aseptically remove the thigh muscle.

  • Homogenize and Plate: Homogenize the thigh tissue in a known volume of sterile saline. Plate serial dilutions of the homogenate onto appropriate agar plates.

  • Enumerate Colonies: Incubate the plates overnight and count the number of colony-forming units (CFUs).

  • Analyze Data: Calculate the bacterial burden in the thigh (log10 CFU/gram of tissue) for each treatment group and compare it to the vehicle control group to determine the efficacy of AN3365.

Mandatory Visualization

AN3365_Mechanism_of_Action cluster_inhibition Inhibition by AN3365 Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leu-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Ribosome->Protein AN3365 AN3365 AN3365->LeuRS

Caption: Mechanism of action of AN3365.

AN3365_Resistance_Development Start Susceptible Bacterium (Wild-type LeuRS) Exposure Exposure to AN3365 Start->Exposure Selection Selective Pressure Exposure->Selection Mutation Mutation in LeuRS Editing Domain Selection->Mutation Spontaneous Mutation Resistant Resistant Bacterium (Altered LeuRS) Mutation->Resistant Proliferation Proliferation of Resistant Strain Resistant->Proliferation Continued AN3365 Exposure

Caption: Logical flow of resistance development to AN3365.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Culture Bacterial Overnight Culture Inoculum Standardize Inoculum (0.5 McFarland) Culture->Inoculum Microplate Inoculate Microplate with Bacteria and AN3365 Inoculum->Microplate Serial_Dilution Serial Dilution of AN3365 Serial_Dilution->Microplate Incubation Incubate at 37°C for 18-24h Microplate->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Experimental workflow for MIC determination.

References

Technical Support Center: AN3365 for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with AN3365. Below you will find troubleshooting guides and FAQs to address potential challenges during your experiments, with a focus on ensuring optimal solubility for reliable results.

AN3365: An Overview

AN3365 is a novel, broad-spectrum antibacterial agent from the aminomethylbenzoxaborole class of boron-based compounds.[1] It has demonstrated significant activity against Gram-negative bacteria, including multidrug-resistant strains.[1] AN3365 selectively targets a crucial enzyme in bacterial protein synthesis, making it a compound of interest for further investigation.[1][2]

Mechanism of Action

AN3365 functions by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).[2][3] This inhibition occurs through an oxaborole tRNA trapping (OBORT) mechanism.[1] By blocking the aminoacylation of tRNALeu, AN3365 effectively halts protein synthesis, leading to bacterial growth inhibition.[1] Treatment with AN3365 has also been shown to trigger the stringent response in bacteria, a key stress response pathway.[2][3]

AN3365_Mechanism_of_Action cluster_bacterium Bacterial Cell AN3365 AN3365 LeuRS Leucyl-tRNA Synthetase (LeuRS) AN3365->LeuRS Binds to Inhibition Aminoacylation Aminoacylation LeuRS->Aminoacylation Catalyzes tRNA_Leu tRNA^Leu tRNA_Leu->Aminoacylation Leucine Leucine Leucine->Aminoacylation Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Enables Inhibition->Aminoacylation Blocks

Caption: Mechanism of action of AN3365 in inhibiting bacterial protein synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide: Solubility Improvement

While there is limited specific information on solubility issues with AN3365, the following general guidance can help researchers optimize the solubility of experimental compounds for biological assays.

Q1: My compound, dissolved in a stock solution (e.g., in DMSO), precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

A1: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from a soluble organic solvent to a less soluble aqueous environment. Here are several factors to consider and potential solutions:

  • Final Concentration: The final concentration of your compound may exceed its solubility limit in the aqueous medium.[4][5]

    • Solution: Decrease the final working concentration of the compound. You can perform a solubility test to determine the maximum soluble concentration in your specific medium.[4]

  • Rapid Dilution: Adding a concentrated stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[4]

    • Solution: Perform serial dilutions of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium.[4]

  • Temperature: The temperature of the medium can affect solubility.

    • Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.[4]

  • Solvent Concentration: While a solvent like DMSO is necessary for the initial stock, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[4]

    • Solution: Keep the final solvent concentration in the culture medium as low as possible, ideally below 0.1%, and generally not exceeding 0.5%.[5]

Q2: I've prepared my compound in the medium and it looks fine initially, but I see a precipitate after a few hours or days of incubation. What could be the cause?

A2: Delayed precipitation can be due to several factors related to the stability of the compound and the culture conditions:

  • Compound Instability: The compound may degrade over time into less soluble byproducts.

    • Solution: Assess the stability of your compound under your specific culture conditions (e.g., 37°C, 5% CO2). Consider preparing fresh media with the compound more frequently.[4]

  • Cellular Metabolism: As cells metabolize, they can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[4]

    • Solution: Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if needed.[4]

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation over time.[5]

    • Solution: Test the stability of your compound in your specific cell culture medium over the intended duration of the experiment. If you are using a serum-containing medium, consider potential interactions with serum proteins.[5]

Q3: Are there other solvents I can use besides DMSO?

A3: While DMSO is widely used, other solvents can be considered, depending on the compound and the specific assay. Some alternatives include ethanol, methanol, or polyethylene glycol (PEG). However, it is crucial to determine the optimal solvent experimentally. A solvent solubility test is recommended to find the best option for your compound and to ensure it does not interfere with the biological assay.[5]

Q4: Can I use physical methods to improve solubility?

A4: Yes, in some cases, physical methods can aid in solubilization.

  • Sonication: Brief sonication can help break down aggregates and increase the dispersion rate of some compounds.[6]

  • Vortexing and Warming: Gentle vortexing and warming of the medium can help dissolve the compound.

Quantitative Data: In Vitro Activity of AN3365

The following table summarizes the reported in vitro activity of AN3365 against various bacterial strains.

Bacterial SpeciesStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae-0.51
K. pneumoniaeKPC-producing12
P. aeruginosaWild-type28
P. aeruginosaCarbapenem-resistant48
A. baumanniiWild-type28
A. baumanniiMultidrug-resistant816
S. maltophilia-24
B. cepacia-832

Experimental Protocols

Macromolecular Synthesis Assay

This assay is used to determine which cellular pathways are inhibited by a compound. It measures the incorporation of radiolabeled precursors into macromolecules like proteins, DNA, RNA, and the cell wall.[7]

Materials:

  • Bacterial culture in the logarithmic growth phase

  • Radiolabeled precursors:

    • [14C]leucine (for protein synthesis)

    • [14C]thymidine (for DNA synthesis)

    • [14C]uridine (for RNA synthesis)

    • [14C]N-acetylglucosamine (for cell wall synthesis)

  • AN3365 and control antibiotics (e.g., tetracycline, ciprofloxacin, rifampin)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into tubes.

  • Add increasing concentrations of AN3365 or control antibiotics to the respective tubes. Include a no-drug control.

  • Add one of the radiolabeled precursors to each set of tubes to measure the synthesis of the corresponding macromolecule.

  • Incubate the cultures at 37°C for a defined period (e.g., 20 minutes).

  • Stop the incorporation by adding cold TCA to precipitate the macromolecules.

  • Wash the precipitate to remove unincorporated precursors.

  • Solubilize the precipitate.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Compare the radioactivity in the drug-treated samples to the no-drug control to determine the extent of inhibition for each macromolecular synthesis pathway.

Troubleshooting Workflow for Compound Solubility

The following diagram outlines a logical workflow for addressing compound solubility issues in biological assays.

Solubility_Troubleshooting_Workflow cluster_workflow Compound Solubility Troubleshooting Start Compound Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was the dilution rapid? Check_Concentration->Check_Dilution No Success Solubility Optimized Lower_Concentration->Success Serial_Dilution Perform serial dilutions in pre-warmed media Check_Dilution->Serial_Dilution Yes Check_Solvent Is the final solvent concentration >0.5%? Check_Dilution->Check_Solvent No Serial_Dilution->Success Optimize_Solvent Optimize stock concentration to lower final solvent % Check_Solvent->Optimize_Solvent Yes Check_Stability Is there delayed precipitation? Check_Solvent->Check_Stability No Optimize_Solvent->Success Assess_Stability Assess compound stability and media interactions Check_Stability->Assess_Stability Yes Check_Stability->Success No Assess_Stability->Success

Caption: A stepwise guide for troubleshooting compound solubility in biological assays.

References

Technical Support Center: Addressing Rapid Selection of Resistant Mutants to AN3365

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AN3365. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the rapid emergence of resistant mutants during your experiments.

Frequently Asked Questions (FAQs)

Here are some common questions and issues that researchers encounter when working with AN3365.

Q1: We are observing a much higher frequency of AN3365-resistant colonies than expected. What are the potential causes and how can we troubleshoot this?

A1: A high frequency of resistant mutants is a known characteristic of AN3365. However, if the frequency is significantly higher than anticipated, consider the following factors:

  • Inoculum Size: An excessively large bacterial inoculum can artificially increase the number of pre-existing resistant mutants in the population.

    • Troubleshooting: Ensure your starting inoculum is standardized. A common starting point is a 0.5 McFarland standard, which should be freshly prepared for each experiment.

  • AN3365 Concentration: The selective concentration of AN3365 is critical. If the concentration is too low, it may not effectively inhibit the growth of the susceptible population, allowing for the apparent overgrowth of resistant mutants.

    • Troubleshooting: Verify the potency of your AN3365 stock solution. We recommend using a concentration that is 4 to 10 times the Minimum Inhibitory Concentration (MIC) of the susceptible parent strain for single-step selection experiments.

  • Spontaneous Mutations: The inherent mutation rate of your bacterial strain can influence the frequency of resistance.

    • Troubleshooting: If possible, use a reference strain with a known mutation rate to benchmark your results.

Q2: We have isolated colonies from our AN3365 selection plates, but their MICs are not significantly higher than the parent strain. Are these true resistant mutants?

A2: This is a common observation. Not all colonies that grow on selection plates will exhibit a high-level resistance phenotype. Here's how to approach this:

  • Confirm Resistance: Re-streak the colonies on agar plates with the same selective concentration of AN3365 to confirm that they can consistently grow in the presence of the compound.

  • Determine the MIC: Perform a broth microdilution or agar dilution MIC assay to quantify the level of resistance. A true resistant mutant should show a verifiable increase in MIC compared to the susceptible parent strain. A fold-increase of 4x or higher is generally considered significant.

  • Consider Heteroresistance: The population of surviving colonies may be heteroresistant, meaning that only a subpopulation of the cells expresses the resistance phenotype. Serial passage in the presence of AN3365 may be required to select for a more homogeneously resistant population.

Q3: We are not observing any resistant colonies after plating on AN3365-containing agar. What could be the issue?

A3: While AN3365 is known for the rapid selection of resistance, several factors could lead to the absence of resistant colonies:

  • Inoculum Size: The inoculum may be too small, reducing the probability of selecting for rare, spontaneously occurring resistant mutants.

    • Troubleshooting: Ensure you are plating a sufficient number of cells. A typical inoculum for resistance frequency determination is 10^8 to 10^9 colony-forming units (CFU).

  • AN3365 Concentration: The concentration of AN3365 in your plates may be too high, inhibiting the growth of even single-step resistant mutants.

    • Troubleshooting: We recommend using a concentration of 4x to 10x the MIC. If no colonies are observed, consider using a lower selective concentration (e.g., 2x MIC) to enrich for low-level resistant mutants first.

  • Plate Quality: The antibiotic in the agar plates may have degraded.

    • Troubleshooting: Prepare fresh AN3365-containing plates for each experiment. Ensure the agar has cooled to approximately 50°C before adding the antibiotic to prevent heat-induced degradation.

Data Presentation

The following tables summarize key quantitative data related to AN3365.

Table 1: Minimum Inhibitory Concentration (MIC) of AN3365 against various Gram-Negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.51
Klebsiella pneumoniae0.51
Pseudomonas aeruginosa28
Acinetobacter baumannii28
Enterobacter spp.0.51

Data compiled from publicly available studies. MIC values can vary depending on the specific strains and testing conditions.

Table 2: Frequency of Spontaneous Resistance to AN3365

OrganismAN3365 Concentration (x MIC)Mutation Frequency
Escherichia coli4x10^-7 to 10^-8
Klebsiella pneumoniae4x10^-7 to 10^-8
Pseudomonas aeruginosa4x10^-7 to 10^-8

Mutation frequency is calculated as the number of resistant colonies divided by the total number of plated cells.

Table 3: Example of MIC Shift in AN3365-Resistant Mutants

OrganismParent Strain MIC (µg/mL)Resistant Mutant MIC (µg/mL)Fold Increase
Pseudomonas aeruginosa2>64>32x

This is an example, and the actual fold increase can vary depending on the specific mutation and bacterial strain.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of AN3365 Resistance Frequency

This protocol describes a single-step method to determine the frequency of spontaneous resistance to AN3365.

  • Prepare Inoculum:

    • Inoculate a single colony of the test organism into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate overnight at 37°C with shaking.

  • Prepare Plates:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Prepare MHA plates containing AN3365 at a concentration of 4x the MIC of the test organism.

  • Plate for Viable Count:

    • Prepare serial dilutions of the overnight culture in sterile saline.

    • Plate 100 µL of the 10^-6 and 10^-7 dilutions onto MHA plates.

    • Incubate at 37°C for 18-24 hours.

  • Plate for Resistant Mutants:

    • Plate 100 µL of the undiluted overnight culture onto the AN3365-containing MHA plates. To increase the number of cells screened, multiple plates can be used.

    • Incubate at 37°C for 48 hours.

  • Calculate Resistance Frequency:

    • Count the colonies on the viable count plates and calculate the total CFU/mL of the overnight culture.

    • Count the colonies on the AN3365-containing plates.

    • Calculate the resistance frequency by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 2: Serial Passage Assay for Selection of Resistant Mutants

This protocol describes a multi-step method to select for AN3365 resistance over time.

  • Initial MIC Determination:

    • Determine the baseline MIC of AN3365 for the parent strain using a standard broth microdilution method.

  • Serial Passage:

    • In a 96-well plate, prepare a series of twofold dilutions of AN3365 in CAMHB.

    • Inoculate the wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate at 37°C for 18-24 hours.

    • On Day 1, determine the MIC.

    • From the well with the highest concentration of AN3365 that shows growth (the sub-MIC culture), transfer an aliquot to a fresh set of AN3365 dilutions.

    • Repeat this process for a desired number of passages (e.g., 10-20 passages).

  • Characterization of Resistant Mutants:

    • After the final passage, streak the culture from the highest sub-MIC concentration onto an MHA plate to obtain isolated colonies.

    • Determine the MIC of the isolated colonies to confirm and quantify the level of resistance.

    • Cryopreserve the resistant mutants for further analysis.

Protocol 3: Identification of leuS Gene Mutations by PCR and Sanger Sequencing

This protocol provides a general framework for identifying mutations in the leuS gene, the primary target of AN3365.

  • Primer Design:

    • Design PCR primers that flank the coding sequence of the leuS gene of your target organism. Primers should be designed to amplify overlapping fragments to ensure full gene coverage.

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from both the susceptible parent strain and the AN3365-resistant mutant using a commercial DNA extraction kit.

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase to amplify the leuS gene fragments from the extracted genomic DNA.

    • A typical PCR reaction includes:

      • 50-100 ng of genomic DNA

      • 10 µM of each forward and reverse primer

      • dNTPs

      • High-fidelity DNA polymerase and buffer

    • Use the following cycling conditions (optimize as needed):

      • Initial denaturation: 95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperature)

        • Extension: 72°C for 1-2 minutes (depending on fragment size)

      • Final extension: 72°C for 10 minutes

  • PCR Product Purification:

    • Run the PCR products on an agarose gel to verify amplification and size.

    • Purify the PCR products using a commercial PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Submit the purified PCR products and the corresponding sequencing primers for Sanger sequencing.

  • Sequence Analysis:

    • Align the sequencing results from the resistant mutant and the parent strain to a reference leuS sequence.

    • Identify any nucleotide changes (substitutions, insertions, or deletions) in the resistant mutant's sequence.

    • Translate the nucleotide sequence to identify any amino acid changes in the LeuRS protein.

Mandatory Visualizations

AN3365 Mechanism of Action and Resistance

AN3365_Mechanism cluster_Cell Bacterial Cell AN3365 AN3365 LeuRS Leucyl-tRNA Synthetase (LeuRS) AN3365->LeuRS Inhibits Mutated_LeuRS Mutated LeuRS (e.g., T252P) AN3365->Mutated_LeuRS Reduced Inhibition Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Enables Stringent_Response Stringent Response ((p)ppGpp) LeuRS->Stringent_Response Inhibition triggers tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Mutated_LeuRS->Protein_Synthesis Restores outside AN3365 (outside cell) outside->AN3365 Enters cell

Caption: Mechanism of AN3365 action and resistance.

Experimental Workflow for Selecting AN3365-Resistant Mutants

Resistance_Selection_Workflow start Start: Susceptible Bacterial Culture plate Plate on AN3365-containing (4x MIC) and control agar start->plate incubate Incubate 48 hours at 37°C plate->incubate observe Observe for resistant colonies incubate->observe no_colonies Troubleshoot: - Inoculum size - AN3365 concentration observe->no_colonies No colonies Isolate and purify resistant colonies observe->colonies Yes confirm Confirm resistance (re-streak on selective media) colonies->confirm mic Determine MIC of putative mutants confirm->mic sequence Sequence leuS gene to identify mutations mic->sequence end End: Characterized Resistant Mutant sequence->end

Caption: Workflow for selection and characterization of resistant mutants.

Troubleshooting Logic for High Frequency of Resistance

Troubleshooting_High_Frequency start High Frequency of Resistant Colonies Observed check_inoculum Check Inoculum Size start->check_inoculum inoculum_ok Inoculum Standardized check_inoculum->inoculum_ok Yes inoculum_high Inoculum Too High check_inoculum->inoculum_high No check_concentration Check AN3365 Concentration inoculum_ok->check_concentration standardize_inoculum Action: Standardize to 0.5 McFarland inoculum_high->standardize_inoculum concentration_ok Concentration is 4-10x MIC check_concentration->concentration_ok Yes concentration_low Concentration Too Low check_concentration->concentration_low No check_strain Consider Bacterial Strain concentration_ok->check_strain verify_concentration Action: Verify stock and use 4-10x MIC concentration_low->verify_concentration strain_ok Mutation Rate is Known check_strain->strain_ok Yes strain_unknown High Intrinsic Mutation Rate check_strain->strain_unknown No benchmark_strain Action: Benchmark with a reference strain strain_unknown->benchmark_strain

Caption: Troubleshooting guide for high resistance frequency.

Validation & Comparative

Validation of 6-Nitrobenzo[c]oxaborol-1(3H)-ol as an Antibacterial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Nitrobenzo[c]oxaborol-1(3H)-ol as a potential antibacterial agent. Due to the limited publicly available data on the specific antibacterial activity of 6-Nitrobenzo[c]oxaborol-1(3H)-ol, this document leverages data from a closely related and extensively studied aminomethylbenzoxaborole, AN3365 (epetraborole) , to illustrate the potential efficacy and spectrum of this class of compounds. The experimental protocols provided herein are standardized methods that can be applied to validate the antibacterial properties of 6-Nitrobenzo[c]oxaborol-1(3H)-ol.

Introduction to Benzoxaboroles as Antibacterial Agents

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have emerged as a promising source of novel antimicrobial agents. Their unique mechanism of action, primarily targeting the editing domain of leucyl-tRNA synthetase (LeuRS), offers a potential solution to the growing challenge of antibiotic resistance. By inhibiting LeuRS, benzoxaboroles disrupt bacterial protein synthesis, leading to a bacteriostatic or bactericidal effect. The general structure of the benzoxaborole scaffold allows for various substitutions, enabling the fine-tuning of their antibacterial spectrum and potency.

Comparative Performance Analysis (Based on AN3365 Data)

The following tables summarize the in vitro activity of AN3365, a representative aminomethylbenzoxaborole, against a range of Gram-negative and Gram-positive bacteria. These values provide a benchmark for the potential activity of 6-Nitrobenzo[c]oxaborol-1(3H)-ol. Minimum Inhibitory Concentration (MIC) is a key metric, with MIC₅₀ and MIC₉₀ representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of AN3365 against Gram-Negative Bacteria

Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli1000.51
Klebsiella pneumoniae1000.51
Pseudomonas aeruginosa10028
Acinetobacter baumannii5028
Enterobacter cloacae500.51

Table 2: Comparative In Vitro Activity of AN3365 and Other Antibiotics against E. coli

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
AN3365 (Illustrative) 0.5 1
Ciprofloxacin0.0150.03
Ceftriaxone0.060.12
Gentamicin0.250.5
Imipenem0.120.25

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Benzoxaboroles exert their antibacterial effect by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. The boron atom in the benzoxaborole ring plays a crucial role in this inhibition. It forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA molecule in the editing site effectively blocks the catalytic cycle of the enzyme, leading to the cessation of protein synthesis and subsequent bacterial cell death.

LeuRS_Inhibition Mechanism of LeuRS Inhibition by Benzoxaboroles LeuRS Leucyl-tRNA Synthetase (LeuRS) EditingSite Editing Site LeuRS->EditingSite contains tRNALeu Leucyl-tRNA (tRNALeu) tRNALeu->EditingSite binds to Adduct Covalent Adduct Formation tRNALeu->Adduct Benzoxaborole 6-Nitrobenzo[c]oxaborol-1(3H)-ol Benzoxaborole->EditingSite enters Benzoxaborole->Adduct Adduct->EditingSite traps tRNA in Inhibition Inhibition of Protein Synthesis Adduct->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Inhibition of leucyl-tRNA synthetase by benzoxaboroles.

Experimental Protocols

To validate the antibacterial activity of 6-Nitrobenzo[c]oxaborol-1(3H)-ol, the following standardized experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 6-Nitrobenzo[c]oxaborol-1(3H)-ol

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of 6-Nitrobenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of 6-Nitrobenzo[c]oxaborol-1(3H)-ol Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate ReadResults Read and Record MIC Incubate->ReadResults End End ReadResults->End

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipettes

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate sections of an agar plate.

  • Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

While direct experimental data for 6-Nitrobenzo[c]oxaborol-1(3H)-ol is currently scarce, the well-established antibacterial profile of the benzoxaborole class, exemplified by compounds like AN3365, suggests its strong potential as a novel antibacterial agent. Its likely mechanism of action, the inhibition of the essential LeuRS enzyme, makes it an attractive candidate for further investigation, particularly in the context of combating drug-resistant pathogens.

Future research should focus on the synthesis and purification of 6-Nitrobenzo[c]oxaborol-1(3H)-ol, followed by rigorous in vitro and in vivo testing to determine its precise antibacterial spectrum, potency, and safety profile. The experimental protocols outlined in this guide provide a clear framework for conducting such validation studies. The findings from these studies will be crucial in determining the clinical utility of 6-Nitrobenzo[c]oxaborol-1(3H)-ol as a next-generation antibacterial therapeutic.

AN3365: A Novel Boron-Based Inhibitor for Enterobacteriaceae Infections - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Enterobacteriaceae, particularly carbapenem-resistant strains (CRE), poses a significant threat to global public health. This has spurred the development of novel antimicrobial agents with unique mechanisms of action. One such candidate is AN3365, a boron-based inhibitor of bacterial leucyl-tRNA synthetase (LeuRS). This guide provides a comprehensive comparison of AN3365 with existing treatments for Enterobacteriaceae infections, supported by available preclinical and clinical data.

Executive Summary

AN3365 is a novel, first-in-class, boron-based antibacterial agent that targets leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis.[1][2] This unique mechanism allows it to bypass existing resistance pathways that affect many current antibiotics. Preclinical studies have demonstrated its in vitro activity against a broad spectrum of Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae.[1][3] However, the development of AN3365 was halted during Phase II clinical trials due to the rapid emergence of resistance.[4] This guide will delve into the available data to compare its efficacy and characteristics with current standard-of-care treatments for CRE infections, such as ceftazidime-avibactam, meropenem-vaborbactam, colistin, and tigecycline.

Data Presentation: In Vitro Susceptibility

The following tables summarize the in vitro activity of AN3365 and comparator agents against various Enterobacteriaceae isolates, as measured by the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates.

Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) of AN3365 and Existing Treatments against Enterobacteriaceae

AntibioticAll EnterobacteriaceaeCarbapenem-Resistant Enterobacteriaceae (CRE)KPC-producing Klebsiella pneumoniae
AN3365 0.5 / 1[5][6]-1 / 2[5][6]
Ceftazidime-avibactam 0.25 / 1[4]0.5 / 2[4]-
Meropenem-vaborbactam 0.03 / 0.06[7]≤0.03 / 1[3]0.06 / 1[3]
Colistin 0.25 / 16[8]--
Tigecycline 0.25 - 1 / 0.25 - 2[9]--

Note: Data is compiled from various sources and may not be from head-to-head comparative studies. Direct comparison should be made with caution.

Mechanism of Action: A Novel Approach

AN3365 employs a novel mechanism of action by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is essential for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA). AN3365, an oxaborole tRNA-trapping (OBORT) inhibitor, binds to the editing site of LeuRS, preventing the release of mischarged tRNA and thereby halting protein synthesis.[1]

AN3365_Mechanism_of_Action cluster_bacterium Bacterial Cell AN3365 AN3365 LeuRS Leucyl-tRNA Synthetase (LeuRS) AN3365->LeuRS Inhibits tRNA_Leu Leucyl-tRNA LeuRS->tRNA_Leu Charges Protein_Synthesis Protein Synthesis tRNA_Leu->Protein_Synthesis Participates in Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of AN3365.

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro susceptibility testing and in vivo animal models.

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][10][11][12][13][14]

Protocol Outline:

  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: The microdilution trays containing the antimicrobial dilutions are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution MIC Testing start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microdilution Plate prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

The in vivo efficacy of AN3365 was evaluated using the neutropenic mouse thigh infection model, a standard preclinical model for assessing antimicrobial agents.[15][16][17][18]

Protocol Outline:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide.

  • Bacterial Challenge: A defined inoculum of the test organism (e.g., E. coli) is injected into the thigh muscle of the neutropenic mice.

  • Antimicrobial Administration: AN3365 or a comparator drug is administered at various doses and schedules.

  • Assessment of Bacterial Burden: At specific time points, the thighs are harvested, homogenized, and plated to determine the number of viable bacteria (CFU/thigh).

  • Efficacy Determination: The reduction in bacterial burden compared to untreated controls is used to assess the in vivo efficacy of the antimicrobial agent.

Mouse_Thigh_Model_Workflow cluster_workflow Neutropenic Mouse Thigh Infection Model start Start neutropenia Induce Neutropenia in Mice start->neutropenia infection Infect Thigh Muscle with Bacteria neutropenia->infection treatment Administer AN3365 or Comparator infection->treatment harvest Harvest Thighs at Timed Intervals treatment->harvest quantify Quantify Bacterial Load (CFU/thigh) harvest->quantify end End quantify->end

Caption: Workflow of the in vivo model.

Discussion and Future Perspectives

AN3365 represents a promising class of antibiotics with a novel mechanism of action that is active against multidrug-resistant Enterobacteriaceae. Its ability to inhibit LeuRS circumvents common resistance mechanisms that plague many existing antibiotic classes. The in vitro data demonstrate potent activity against a range of Enterobacteriaceae, including some carbapenem-resistant isolates.

However, the discontinuation of its clinical development due to the rapid emergence of resistance is a significant concern.[4] This highlights the challenge of developing durable antibiotics against highly adaptable Gram-negative pathogens. Future research could focus on several key areas:

  • Combination Therapy: Investigating AN3365 in combination with other antibiotics could potentially mitigate the development of resistance and enhance its efficacy.

  • Structural Modifications: Further medicinal chemistry efforts could lead to the development of second-generation LeuRS inhibitors with a higher barrier to resistance.

  • Understanding Resistance Mechanisms: A deeper understanding of the genetic and molecular basis of resistance to AN3365 could inform the design of more robust inhibitors.

References

Cross-Resistance Profile of AN3365: A Comparative Analysis Against Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Boron-Based Antibiotic Demonstrates Limited Cross-Resistance with Existing Drug Classes

AN3365, a novel boron-containing protein synthesis inhibitor, has demonstrated promising in vitro activity against a wide spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) strains. Crucially, its unique mechanism of action, the inhibition of leucyl-tRNA synthetase (LeuRS), suggests a low potential for cross-resistance with other antibiotic classes that target different cellular pathways.[1][2][3] This guide provides a comparative analysis of the cross-resistance profile of AN3365 against other key antibiotics, supported by available experimental data.

In Vitro Activity and Cross-Resistance Landscape

AN3365 has shown potent activity against clinical isolates of Enterobacteriaceae and non-fermentative Gram-negative bacilli.[1][4] Studies have indicated that its efficacy is largely unaffected by resistance mechanisms that confer resistance to other antibiotic classes, such as carbapenemases (e.g., KPC and NDM-1).[2][3]

One study that evaluated AN3365 in combination with various antibiotic classes found no evidence of synergy or antagonism.[5][6] This suggests that AN3365's activity is independent of the mechanisms of action of these other drugs. However, the same study noted that combining AN3365 with colistin led to a reduction in the emergence of resistance mutations to both agents.[5][6]

While direct comparative studies testing AN3365 against a broad panel of antibiotics on the same set of characterized resistant isolates are limited, the available data on its minimum inhibitory concentrations (MICs) against resistant strains provide valuable insights into its cross-resistance profile.

Comparative Efficacy Against Resistant Pathogens

The following tables summarize the in vitro activity of AN3365 against various wild-type and multidrug-resistant Gram-negative bacteria, with comparative data for other antibiotics where available from the literature.

Disclaimer: The MIC data presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Organism/Resistance ProfileAN3365 MIC50/MIC90 (µg/mL)Comparator Antibiotics MIC50/MIC90 (µg/mL)
Enterobacteriaceae (Overall) 0.5 / 1[1][4]Tigecycline: 0.5 / 2[1] Imipenem: 1 / 2[1] Cefepime: ≤1 / 4[1]
Klebsiella pneumoniae (KPC-producing)1 / 2[1][4]-
Pseudomonas aeruginosa (Wild-Type) 2 / 8[1][4]-
Pseudomonas aeruginosa (Carbapenem-Resistant) 4 / 8[1][4]-
Acinetobacter baumannii (Wild-Type) 2 / 8[1][4]-
Acinetobacter baumannii (Multidrug-Resistant) 8 / 16[1][4]-
Stenotrophomonas maltophilia 2 / 4[1][4]-

Experimental Protocols

The determination of cross-resistance is primarily based on the measurement of Minimum Inhibitory Concentrations (MICs) of various antibiotics against a panel of bacterial isolates with well-characterized resistance mechanisms.

Key Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology:

  • Bacterial Isolate Preparation:

    • Bacterial isolates, including both reference strains and clinical isolates with known resistance profiles, are cultured on appropriate agar media (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.

    • A suspension of each isolate is prepared in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation:

    • Stock solutions of AN3365 and comparator antibiotics are prepared according to the manufacturer's instructions.

    • Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plates containing the diluted antibiotics is inoculated with the prepared bacterial suspension.

    • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for each isolate.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Interpretation: By comparing the MIC values of AN3365 and other antibiotics against strains with known resistance mechanisms (e.g., beta-lactamase production, efflux pump overexpression, target site mutations), researchers can assess the extent of cross-resistance. A lack of significant increase in the MIC of AN3365 against strains resistant to other antibiotics indicates a low level of cross-resistance.

Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates a typical workflow for assessing the cross-resistance profile of a novel antibiotic like AN3365.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_analysis Data Analysis & Interpretation Strain_Selection Select Bacterial Strains (Wild-Type & Resistant Phenotypes) Serial_Dilution Perform Serial Dilutions of Antibiotics Antibiotic_Prep Prepare Stock Solutions (AN3365 & Comparators) Antibiotic_Prep->Serial_Dilution Media_Prep Prepare Culture Media (e.g., Mueller-Hinton Broth) Media_Prep->Serial_Dilution Inoculation Inoculate Microplates with Bacterial Suspensions Serial_Dilution->Inoculation Incubation Incubate Plates (16-20h at 37°C) Inoculation->Incubation Read_Results Read and Record MIC Values Incubation->Read_Results Data_Comparison Compare MICs of AN3365 and Comparators across all strains Read_Results->Data_Comparison Cross_Resistance_Assessment Assess for Cross-Resistance Patterns Data_Comparison->Cross_Resistance_Assessment Conclusion Draw Conclusions on Cross-Resistance Profile Cross_Resistance_Assessment->Conclusion

Caption: Workflow for assessing antibiotic cross-resistance.

Signaling Pathways and Resistance Mechanisms

The unique target of AN3365, the leucyl-tRNA synthetase, is a key reason for its limited cross-resistance with other antibiotics. The following diagram illustrates how different antibiotic classes target distinct cellular pathways.

Antibiotic_Targets cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis cluster_protein Protein Synthesis cluster_dna DNA Replication cluster_membrane Cell Membrane Integrity Beta_Lactams β-Lactams (e.g., Meropenem) Resistance_Mechanisms Common Resistance Mechanisms (Efflux Pumps, Enzymatic Degradation, Target Modification) Beta_Lactams->Resistance_Mechanisms Targeted by β-lactamases AN3365 AN3365 (Leucyl-tRNA Synthetase) AN3365->Resistance_Mechanisms Novel target, less affected by common mechanisms Aminoglycosides Aminoglycosides Tetracyclines Tetracyclines Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->Resistance_Mechanisms Affected by efflux & target mutation Polymyxins Polymyxins (e.g., Colistin) Polymyxins->Resistance_Mechanisms Affected by membrane modification

Caption: Distinct cellular targets of major antibiotic classes.

References

In Vitro Synergy of AN3365 with Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic potential of the novel leucyl-tRNA synthetase inhibitor, AN3365, when combined with other antibacterial agents. This guide provides an overview of the available in vitro data, detailed experimental methodologies for synergy testing, and the underlying mechanisms of action.

Introduction

AN3365 is a novel, boron-based antibacterial agent that represents a new class of antibiotics, the aminomethyl benzoxaboroles.[1] Its unique mechanism of action involves the inhibition of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] This mode of action makes AN3365 a promising candidate for treating infections caused by multidrug-resistant Gram-negative bacteria.[1] The development of AN3365 was halted during Phase II clinical trials due to the rapid emergence of resistance. However, combination therapy is a well-established strategy to enhance efficacy and mitigate the development of resistance, prompting investigations into the synergistic potential of AN3365 with other antibiotics.[3]

Summary of In Vitro Synergy Studies

A key study by Monteferrante et al. evaluated the in vitro synergy of AN3365 in combination with a range of antibiotic classes against various bacterial strains. The primary finding of this study was that no significant synergy or antagonism was detected for the tested combinations.

However, a noteworthy observation was made for the combination of AN3365 and colistin . While not demonstrating synergy in terms of enhanced bacterial killing, this combination was found to reduce the accumulation of mutations leading to resistance to both AN3365 and colistin.[3] This suggests a potential clinical application for this combination in preventing the emergence of drug-resistant strains during treatment.

Due to the limited public availability of the full dataset from this pivotal study, a detailed quantitative comparison of Fractional Inhibitory Concentration Index (FICI) values across a broad range of antibiotic combinations is not possible at this time. The following sections provide the available quantitative data for AN3365's solitary activity and generalized protocols for assessing antibacterial synergy.

Quantitative Data: AN3365 MIC Distribution

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of AN3365 against a variety of Gram-negative bacteria, demonstrating its spectrum of activity.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli2390.510.12-2
Klebsiella pneumoniae1200.510.12-4
Enterobacter cloacae600.510.25-2
Serratia marcescens300.510.25-1
Citrobacter freundii300.510.25-1
Pseudomonas aeruginosa120280.5-32
Acinetobacter baumannii60280.5-16

Data sourced from Mendes et al., 2013.[1]

Experimental Protocols

The following are detailed, standardized methodologies for conducting checkerboard and time-kill assays to determine antibacterial synergy.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Principle: Serial dilutions of two antimicrobial agents are combined in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of AN3365 and the comparator antibiotic in an appropriate solvent.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to the final testing concentration (typically ~5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup:

    • In a 96-well microtiter plate, create two-fold serial dilutions of AN3365 along the x-axis and the comparator antibiotic along the y-axis.

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include control wells for each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

G cluster_prep Preparation cluster_setup Plate Setup cluster_exp Experiment cluster_analysis Analysis Prepare Drug A Stock Prepare Drug A Stock Serial Dilute Drug A (x-axis) Serial Dilute Drug A (x-axis) Prepare Drug A Stock->Serial Dilute Drug A (x-axis) Prepare Drug B Stock Prepare Drug B Stock Serial Dilute Drug B (y-axis) Serial Dilute Drug B (y-axis) Prepare Drug B Stock->Serial Dilute Drug B (y-axis) Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Plate Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Serial Dilute Drug A (x-axis)->Inoculate Plate Serial Dilute Drug B (y-axis)->Inoculate Plate Add Controls Add Controls Add Controls->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MICs Read MICs Incubate Plate->Read MICs Calculate FICI Calculate FICI Read MICs->Calculate FICI Interpret Results Interpret Results Calculate FICI->Interpret Results G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Prepare Flasks (Drugs + Media) Prepare Flasks (Drugs + Media) Inoculate Flasks Inoculate Flasks Prepare Flasks (Drugs + Media)->Inoculate Flasks Prepare Bacterial Culture Prepare Bacterial Culture Prepare Bacterial Culture->Inoculate Flasks Incubate & Shake Incubate & Shake Inoculate Flasks->Incubate & Shake Collect Samples Over Time Collect Samples Over Time Incubate & Shake->Collect Samples Over Time Serial Dilution & Plating Serial Dilution & Plating Collect Samples Over Time->Serial Dilution & Plating Count Colonies (CFU/mL) Count Colonies (CFU/mL) Serial Dilution & Plating->Count Colonies (CFU/mL) Plot Time-Kill Curves Plot Time-Kill Curves Count Colonies (CFU/mL)->Plot Time-Kill Curves Interpret Synergy/Bactericidal Activity Interpret Synergy/Bactericidal Activity Plot Time-Kill Curves->Interpret Synergy/Bactericidal Activity G cluster_moa Mechanism of Action cluster_resistance Resistance Mechanism AN3365 AN3365 LeuRS Leucyl-tRNA Synthetase (LeuRS) AN3365->LeuRS Binds to editing site Adduct AN3365-tRNALeu Adduct AN3365->Adduct LeuRS->Adduct tRNALeu tRNA-Leu tRNALeu->LeuRS tRNALeu->Adduct Inhibition Inhibition Adduct->Inhibition ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis leuS_mutation leuS Gene Mutation Altered_LeuRS Altered LeuRS Editing Site leuS_mutation->Altered_LeuRS Reduced_Binding Reduced AN3365 Binding Altered_LeuRS->Reduced_Binding Reduced_Binding->AN3365 Prevents binding

References

AN3365 Combination Therapy: A Strategy to Mitigate Resistance in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly in Gram-negative bacteria, presents a formidable challenge to global health. Novel therapeutic strategies are urgently needed to combat multidrug-resistant (MDR) pathogens. AN3365, a novel boron-based inhibitor of leucyl-tRNA synthetase (LeuRS), has demonstrated potent activity against a broad spectrum of Gram-negative bacteria.[1][2][3] However, its development was halted in Phase II clinical trials due to the rapid emergence of resistance.[4][5] This guide provides a comparative analysis of AN3365 in combination therapy as a strategy to overcome resistance, supported by experimental data and methodologies.

Mechanism of Action and the Challenge of Resistance

AN3365 exerts its antibacterial effect by inhibiting leucyl-tRNA synthetase, an essential enzyme for protein synthesis.[1][5] This targeted action disrupts the ability of the bacteria to produce necessary proteins, leading to cell death. Despite its efficacy, the utility of AN3365 as a monotherapy is limited by a relatively high frequency of resistance development.[4]

AN3365 Combination Therapy: A Potential Solution

A key strategy to combat the development of resistance to a new antibiotic is to use it in combination with other antimicrobial agents. This approach can broaden the spectrum of activity, achieve synergistic killing, and, most importantly, reduce the likelihood of resistant mutants emerging.

AN3365 and Colistin: Reducing Resistance Emergence

Studies have investigated the efficacy of AN3365 in combination with various antibiotics. While no synergistic or antagonistic effects were observed with several antibiotic classes, a combination of AN3365 with colistin has been shown to reduce the accumulation of both AN3365-resistant and colistin-resistant mutants.[4]

Table 1: In Vitro Activity of AN3365 Against Key Gram-Negative Pathogens

Bacterial SpeciesAN3365 MIC₅₀ (µg/mL)AN3365 MIC₉₀ (µg/mL)
Escherichia coli0.51
Klebsiella pneumoniae0.51
Pseudomonas aeruginosa28
Acinetobacter baumannii28
Enterobacter spp.0.51

Data sourced from multiple studies.[6][7]

Table 2: Mutation Frequencies for AN3365 and Colistin Monotherapy

Bacterial SpeciesAntibioticMutation Frequency
E. coliAN33651 x 10⁻⁷ to 8 x 10⁻⁷
K. pneumoniaeAN33651 x 10⁻⁷ to 8 x 10⁻⁷
P. aeruginosaAN33651 x 10⁻⁷ to 8 x 10⁻⁷
A. baumanniiColistin~10⁻⁷ to 10⁻⁸

Note: While the combination of AN3365 and colistin reduces the accumulation of resistant mutants, specific quantitative data on the mutation frequency of the combination therapy was not available in the reviewed literature.[4]

Comparison with Alternative Combination Therapies

To provide a comprehensive perspective, it is essential to compare the potential of AN3365 combination therapy with existing and emerging combination treatments for MDR Gram-negative infections.

Table 3: Comparison of Combination Therapies for Resistant Gram-Negative Infections

Combination TherapyMechanism of ActionCommon Pathogens TargetedReported Clinical Efficacy (Success Rate)
AN3365 + Colistin Inhibition of protein synthesis (LeuRS) + Membrane disruptionBroad-spectrum Gram-negativePreclinical; reduces resistance emergence
Ceftazidime-Avibactam β-lactam + β-lactamase inhibitorCarbapenem-resistant Enterobacteriaceae (CRE), P. aeruginosa~70-90%
Meropenem-Vaborbactam Carbapenem + β-lactamase inhibitorKPC-producing CRE~64-98%
Plazomicin + Meropenem/Tigecycline Aminoglycoside + Carbapenem/GlycylcyclineCRE, ESBL-producing EnterobacteriaceaeFavorable outcomes in clinical trials

Signaling Pathways and Experimental Workflows

AN3365 Mechanism of Action and Resistance

AN3365's inhibition of LeuRS leads to a depletion of charged leucyl-tRNA, stalling protein synthesis. Resistance can emerge through mutations in the leuS gene, which encodes for LeuRS, reducing the binding affinity of the drug.

AN3365_Mechanism AN3365 Mechanism of Action and Resistance AN3365 AN3365 LeuRS Leucyl-tRNA Synthetase (LeuRS) AN3365->LeuRS Inhibits Altered_LeuRS Altered LeuRS AN3365->Altered_LeuRS Reduced Inhibition Leucyl_tRNA_Leu Leucyl-tRNA-Leu LeuRS->Leucyl_tRNA_Leu Charges tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis Leucyl_tRNA_Leu->Protein_Synthesis Enables Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth leuS_mutation leuS Gene Mutation leuS_mutation->Altered_LeuRS Resistance Resistance Altered_LeuRS->Resistance Leads to

Caption: AN3365 inhibits LeuRS, blocking protein synthesis. Mutations in the leuS gene can lead to resistance.

The Stringent Response Pathway

Treatment with AN3365 has been shown to induce the stringent response in bacteria, characterized by the accumulation of the alarmone (p)ppGpp.[4] This is a stress response that can contribute to antibiotic tolerance.

Stringent_Response Induction of the Stringent Response by AN3365 AN3365 AN3365 LeuRS_Inhibition LeuRS Inhibition AN3365->LeuRS_Inhibition Uncharged_tRNA Accumulation of Uncharged tRNA-Leu LeuRS_Inhibition->Uncharged_tRNA Ribosome_Stalling Ribosome Stalling Uncharged_tRNA->Ribosome_Stalling RelA RelA Activation Ribosome_Stalling->RelA ppGpp (p)ppGpp Accumulation (Stringent Response) RelA->ppGpp Downstream_Effects Downregulation of rRNA/tRNA synthesis Upregulation of amino acid biosynthesis Antibiotic Tolerance ppGpp->Downstream_Effects

Caption: AN3365-mediated LeuRS inhibition leads to the stringent response.

Experimental Workflow: Mutation Frequency Assay

Mutation_Frequency_Workflow Workflow for Mutation Frequency Assay Start Bacterial Culture (e.g., E. coli) Exposure Exposure to: 1. AN3365 alone 2. Colistin alone 3. AN3365 + Colistin Start->Exposure Plating_Serial Serial Dilution and Plating on Non-selective Agar Exposure->Plating_Serial Plating_Selective Plating on Selective Agar (containing antibiotic) Exposure->Plating_Selective Incubation Incubation Plating_Serial->Incubation Plating_Selective->Incubation Count_Total Count Total CFUs Incubation->Count_Total Count_Resistant Count Resistant CFUs Incubation->Count_Resistant Calculate Calculate Mutation Frequency: (Resistant CFUs) / (Total CFUs) Count_Total->Calculate Count_Resistant->Calculate

Caption: Determining the frequency of resistant mutants.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The interaction between AN3365 and other antibiotics is assessed using a checkerboard microdilution assay.

  • Preparation of Antibiotics: Stock solutions of AN3365 and the second antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dilutions of AN3365 are added to the wells in the x-axis, and dilutions of the second antibiotic are added to the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Mutation Frequency Assay

This assay quantifies the frequency of spontaneous mutations conferring resistance to an antibiotic.

  • Bacterial Culture: A bacterial culture is grown to a high density (e.g., 10⁹-10¹⁰ CFU/mL).

  • Plating: Aliquots of the undiluted culture are plated onto agar plates containing a selective concentration of the antibiotic (e.g., 4x MIC). Serial dilutions of the culture are also plated on non-selective agar to determine the total viable count.

  • Incubation: Plates are incubated at 37°C until colonies are visible.

  • Calculation: The mutation frequency is calculated by dividing the number of resistant colonies on the selective plates by the total number of viable bacteria plated.

(p)ppGpp Measurement by High-Performance Liquid Chromatography (HPLC)

The intracellular levels of (p)ppGpp are measured to assess the induction of the stringent response.

  • Cell Culture and Treatment: Bacterial cultures are grown to mid-log phase and then treated with the desired concentration of AN3365 for a specified time.

  • Nucleotide Extraction: The bacterial cells are rapidly harvested, and nucleotides are extracted using an acidic method (e.g., formic acid).

  • HPLC Analysis: The extracted nucleotides are separated and quantified using a reverse-phase HPLC system with an appropriate column (e.g., C18) and a phosphate buffer mobile phase.

  • Quantification: The concentration of (p)ppGpp is determined by comparing the peak area to a standard curve of known concentrations.

Conclusion

While the rapid emergence of resistance has hindered the development of AN3365 as a monotherapy, its use in combination with agents like colistin presents a promising strategy to mitigate this issue. The ability of this combination to reduce the accumulation of resistant mutants suggests that it could be a valuable tool in the fight against MDR Gram-negative infections. Further research, including in vivo studies and the generation of more extensive quantitative data on resistance suppression, is warranted to fully evaluate the clinical potential of AN3365 combination therapy. The comparison with established and other emerging combination therapies highlights the dynamic landscape of antibiotic development and the critical need for innovative approaches to overcome resistance.

References

Evaluating the Spectrum of Activity of AN3365 Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of AN3365, a novel boron-containing protein synthesis inhibitor, against a range of clinically significant Gram-negative bacterial isolates. The performance of AN3365 is compared with that of several established antimicrobial agents, supported by experimental data from published studies. Detailed methodologies for the cited experiments are provided to ensure transparency and reproducibility.

Mechanism of Action

AN3365 exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically targets the leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding tRNA molecule. By binding to LeuRS, AN3365 prevents the formation of leucyl-tRNA, thereby halting protein production and leading to bacterial cell death.

In Vitro Spectrum of Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of AN3365 and comparator antibiotics against key Gram-negative pathogens. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Activity of AN3365 and Comparator Agents Against Enterobacteriaceae Clinical Isolates
Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
AN3365 0.5 1
Imipenem12
Cefepime≤14
Ceftazidime≤0.5>8
Piperacillin-tazobactam2>8
Levofloxacin≤0.5>8
Gentamicin≤0.5>8
Tigecycline0.52
Polymyxin B≤0.5>8

Data sourced from a study evaluating a broad panel of Enterobacteriaceae isolates.[1]

Table 2: Activity of AN3365 and Comparator Agents Against Pseudomonas aeruginosa Clinical Isolates
Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
AN3365 (Wild-Type) 2 8
AN3365 (Carbapenem-Resistant) 4 8
Ceftazidime-avibactam24
Amikacin28
Colistin12

Data for AN3365 from a study on its potency and spectrum.[1][2] Data for comparator agents from a separate surveillance study.[3]

Table 3: Activity of AN3365 and Comparator Agents Against Acinetobacter baumannii Clinical Isolates
Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
AN3365 (Wild-Type) 2 8
AN3365 (Multidrug-Resistant) 8 16
Imipenem--
Cefepime--
Ceftazidime816
Piperacillin-tazobactam≤0.068
Levofloxacin--
Gentamicin--
Tigecycline--
Polymyxin B--

Data for AN3365 and some comparators from a study on its potency and spectrum.[1][2] Note: Comprehensive comparative data for all listed agents against the same isolates was not available in the cited sources.

Table 4: Activity of AN3365 and Comparator Agents Against Stenotrophomonas maltophilia Clinical Isolates
Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
AN3365 2 4
Trimethoprim-sulfamethoxazole≤0.120.5
Minocycline0.52
Levofloxacin18
Aztreonam-avibactam24

AN3365 data from a study on its potency and spectrum.[1][2] Comparator data from a recent surveillance study.[4]

Experimental Protocols

The antimicrobial susceptibility data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antimicrobial agent is prepared at a known concentration.

  • A series of twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate. Each well will contain a final volume of 100 µL.

2. Inoculum Preparation:

  • At least three to five well-isolated colonies of the test organism are selected from a non-selective agar plate after 18-24 hours of incubation.

  • The colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation of Microtiter Plates:

  • Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with 10 µL of the final bacterial suspension.

  • A growth control well (containing only broth and the bacterial inoculum) and a sterility control well (containing only uninoculated broth) are included on each plate.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_colonies Isolate Bacterial Colonies (18-24h incubation) start->prep_colonies prep_inoculum Prepare Inoculum (0.5 McFarland Standard) prep_colonies->prep_inoculum dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate 96-well plate with bacterial suspension dilute_inoculum->inoculate prep_antibiotic Prepare Serial Dilutions of AN3365 & Comparators in 96-well plate prep_antibiotic->inoculate incubate Incubate at 35°C (16-20h) inoculate->incubate read_results Read Plates for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: AN3365 Mechanism of Action

G cluster_pathway Protein Synthesis Pathway Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leucyl_tRNA Leucyl-tRNA(Leu) LeuRS->Leucyl_tRNA Aminoacylation Ribosome Ribosome Leucyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein AN3365 AN3365 AN3365->LeuRS Inhibits

Caption: AN3365 inhibits protein synthesis by targeting Leucyl-tRNA Synthetase.

References

Safety Operating Guide

Personal protective equipment for handling 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Essential Safety and Handling Guide for 6-Nitrobenzo[c][1][2]oxaborol-1(3H)-ol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Nitrobenzo[c][1][2]oxaborol-1(3H)-ol. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.

Hazard Summary

  • Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin, eye, and respiratory system irritation.[3][4][5]

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure.

  • Flammability: As a nitro compound, it may be combustible.[1]

  • Reactivity: Nitro compounds can be reactive and may have explosive potential under certain conditions.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling 6-Nitrobenzo[c][1][2]oxaborol-1(3H)-ol.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[2][6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Consider double gloving.Prevents skin contact and absorption.[2][6][7]
Body Protection Flame-resistant laboratory coat, fully fastened.Protects against spills and potential for combustion.[1][2]
Respiratory Protection NIOSH/MSHA approved respirator.Required when handling the solid form or if dust/aerosols may be generated.[2][6]
Footwear Closed-toe shoes.Protects feet from spills.[7]

Operational Plan: Step-by-Step Handling Procedures

All operations involving 6-Nitrobenzo[c][1][2]oxaborol-1(3H)-ol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]

1. Preparation and Weighing:

  • Designate a specific area within the fume hood for handling this compound.
  • Before handling, ensure all necessary PPE is correctly worn.
  • When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to control dust.
  • Use anti-static measures when handling the powder to prevent ignition.

2. Solution Preparation and Reactions:

  • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
  • For reactions with a heightened risk of explosion, a blast shield should be used in addition to the fume hood sash.[1]
  • Maintain a well-organized workspace to prevent spills and accidental mixing with incompatible materials. Store away from strong oxidizing agents.[2][3]

3. Post-Experiment Work-up:

  • All equipment and glassware that have come into contact with the compound must be decontaminated.
  • A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[7]
  • Collect all rinsates as hazardous liquid waste.[7]

4. Spill Management:

  • In the event of a spill, immediately alert others and evacuate the area if necessary.
  • If the substance is flammable, eliminate all ignition sources.[1]
  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[1]
  • Collect the absorbed material into a sealed, labeled container for proper disposal as hazardous waste.[1]

Disposal Plan: Step-by-Step Waste Management

Treat all waste containing 6-Nitrobenzo[c][1][2]oxaborol-1(3H)-ol as hazardous waste.[6][7][8]

1. Waste Segregation:

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
  • Use separate, designated containers for solid and liquid waste.[7]

2. Containerization and Labeling:

  • Use chemically compatible, sealed containers for waste collection.[2][6] The original container is often a good choice for waste.[8]
  • Clearly label all waste containers as "Hazardous Waste" and include the full chemical name: "6-Nitrobenzo[c][1][2]oxaborol-1(3H)-ol".[7]

3. Solid Waste Disposal:

  • Contaminated materials such as gloves, bench paper, and pipette tips should be collected in a designated, sealed container for solid hazardous waste.[2][7]

4. Liquid Waste Disposal:

  • Collect all liquid waste, including reaction mixtures and rinsates, in a sealed, properly labeled container.

5. Storage and Collection:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.[7][9]
  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[7][8]

Note on In-Lab Neutralization: While procedures for neutralizing some boronic acids and nitro compounds exist, this should not be attempted for 6-Nitrobenzo[c][1][2]oxaborol-1(3H)-ol without a thorough risk assessment and explicit approval from your institution's EHS department.[2][6][10] The primary and recommended method of disposal is through your institution's hazardous waste management program.

Workflow for Safe Handling and Disposal

Caption: Safe handling and disposal workflow for 6-Nitrobenzo[c][1][2]oxaborol-1(3H)-ol.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol
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6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.